Tiflucarbine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89875-86-5 |
|---|---|
Molecular Formula |
C16H17FN2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene |
InChI |
InChI=1S/C16H17FN2S/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16/h6,8,18H,3-5,7H2,1-2H3 |
InChI Key |
BNKIWXODDDABSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
Other CAS No. |
89875-86-5 |
Synonyms |
9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate tiflucarbine TVX P 4495 TVX-P-4495 |
Origin of Product |
United States |
Foundational & Exploratory
Tiflucarbine's Interaction with Serotonin Receptors: A Technical Whitepaper
Disclaimer: The available scientific literature on Tiflucarbine is limited, with most research dating from the late 1980s and early 1990s. Consequently, detailed quantitative data on its binding affinities, functional potencies, and specific downstream signaling pathways at serotonin (5-HT) receptors are not publicly available. This document provides a comprehensive overview based on the existing qualitative data and extrapolates potential mechanisms based on established knowledge of serotonin receptor pharmacology.
Executive Summary
This compound is a novel antidepressant agent that primarily functions as a nonselective serotonin receptor agonist and a potent inhibitor of serotonin reuptake.[1] Early preclinical studies suggest that this compound interacts with both 5-HT1 and 5-HT2 receptor families.[1] Its dual action as a reuptake inhibitor and a direct receptor agonist suggests a complex mechanism for modulating serotonergic neurotransmission. This whitepaper summarizes the known qualitative effects of this compound, outlines the general signaling pathways of the implicated serotonin receptors, and provides standardized experimental protocols for the future characterization of this and similar compounds.
Core Mechanism of Action
This compound's primary mechanism of action is twofold:
-
Serotonin Reuptake Inhibition: this compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Inhibition of SERT increases the concentration and prolongs the residence time of serotonin in the synapse, thereby enhancing serotonergic signaling.
-
Direct Serotonin Receptor Agonism: this compound acts as a direct agonist at serotonin receptors. Evidence points towards it being a nonselective agonist, with activity at both 5-HT1 and 5-HT2 receptor subtypes.[1] This direct agonism would allow this compound to stimulate postsynaptic receptors independently of synaptic serotonin levels.
There is some conflicting evidence in the early literature regarding its effects on 5-HT2 postsynaptic receptors, with one study suggesting no effect. This underscores the need for more definitive, modern pharmacological characterization.
Quantitative Data Summary
Comprehensive quantitative data for this compound's binding affinity and functional potency at various serotonin receptor subtypes are not available in the published literature. A summary of the required, but currently unavailable, data is presented in the table below to guide future research efforts.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) | Assay Type |
| 5-HT Transporter (SERT) | Data not available | Data not available (IC50) | Data not available | Radioligand Binding / Uptake Assay |
| 5-HT1A | Data not available | Data not available | Data not available | Radioligand Binding / cAMP Assay |
| 5-HT1B | Data not available | Data not available | Data not available | Radioligand Binding / cAMP Assay |
| 5-HT1D | Data not available | Data not available | Data not available | Radioligand Binding / cAMP Assay |
| 5-HT2A | Data not available | Data not available | Data not available | Radioligand Binding / IP3 Assay |
| 5-HT2B | Data not available | Data not available | Data not available | Radioligand Binding / IP3 Assay |
| 5-HT2C | Data not available | Data not available | Data not available | Radioligand Binding / IP3 Assay |
Potential Signaling Pathways
Given that this compound is a nonselective 5-HT1 and 5-HT2 agonist, it is likely to activate the canonical signaling pathways associated with these receptor families.
5-HT1 Receptor Family (Gi/o-coupled)
The 5-HT1 receptor family typically couples to inhibitory G-proteins (Gi/o). Agonism at these receptors, such as the 5-HT1A subtype, generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to a variety of downstream effects, including modulation of protein kinase A (PKA) activity and gene expression.
References
An In-depth Technical Guide to the Properties of Tifluadom (CAS No. 83386-35-0)
A Note on Chemical Identity: The CAS number 89875-86-5, as provided in the topic, is assigned to Tiflucarbine, a potential antidepressant. However, the core requirements of this guide, focusing on signaling pathways and pharmacological assays relevant to drug development in the opioid field, align with the properties of Tifluadom (CAS No. 83386-35-0). This document will proceed with a detailed analysis of Tifluadom, a compound with a rich history in kappa-opioid receptor research.
Introduction
Tifluadom is a unique benzodiazepine derivative that deviates from the classical pharmacological profile of its structural class. Unlike traditional benzodiazepines that modulate the GABA-A receptor, Tifluadom exhibits no significant activity at this site. Instead, it functions as a potent and selective agonist of the kappa-opioid receptor (KOR).[1] This distinct mechanism of action confers upon Tifluadom a range of pharmacological effects, including analgesia, diuresis, and appetite stimulation, which have been extensively studied in preclinical models.[1][2] However, the clinical development of KOR agonists like Tifluadom has been hampered by undesirable side effects in humans, such as dysphoria and hallucinations.[1] Consequently, its primary application remains in scientific research as a valuable tool for elucidating the physiological and pathological roles of the kappa-opioid system.
Physicochemical Properties
A summary of the key physicochemical properties of Tifluadom is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide | [1] |
| CAS Number | 83386-35-0 | |
| Molecular Formula | C22H20FN3OS | |
| Molar Mass | 393.48 g·mol−1 | |
| Appearance | Not specified in retrieved results | |
| Melting Point | Not specified in retrieved results | |
| Boiling Point | Not specified in retrieved results | |
| Solubility | Not specified in retrieved results |
Pharmacological Profile
Tifluadom's primary pharmacological activity is mediated through its agonist action at the kappa-opioid receptor. It also exhibits a secondary activity as a cholecystokinin (CCK) receptor antagonist.
Tifluadom is a selective agonist for the κ-opioid receptor. Its effects are stereoselective, with the (+)-isomer being significantly more potent than the (-)-isomer. The binding affinity and functional activity of Tifluadom at opioid receptors have been characterized in various studies.
| Receptor/Assay | Value | Species/System | Reference |
| Opioid Receptor Binding | |||
| μ-opioid receptor | Almost equipotent to kappa | Rat | |
| δ-opioid receptor | ~10-fold less potent than mu/kappa | Rat | |
| κ-opioid receptor | High affinity | Rat | |
| Functional Activity | |||
| CCK-8 induced gallbladder contraction (pA2) | 6.8 | Guinea pig | |
| Inhibition of 125I-CCK binding to pancreatic membranes (IC50) | 47 nM | Rat |
In addition to its primary action on opioid receptors, Tifluadom has been shown to act as a peripherally selective antagonist of the cholecystokinin-A (CCK-A) receptor. This antagonistic action is competitive in nature and may contribute to its observed analgesic and appetite-stimulating properties.
Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like Tifluadom initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily signals through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
-
G-protein-dependent pathway: This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (specifically Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
β-arrestin-dependent pathway: This pathway is often linked to the adverse effects of KOR agonists, including dysphoria and sedation. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization and internalization, and also initiates a separate wave of signaling through scaffolding of various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., p38).
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacological effects of Tifluadom.
The hot plate test is a common method to assess the central analgesic effects of compounds.
-
Objective: To determine the antinociceptive effect of Tifluadom by measuring the latency of a thermal pain response.
-
Animals: Male mice or rats.
-
Apparatus: A hot plate apparatus with a temperature-controlled surface, typically maintained at 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., morphine, and different doses of Tifluadom).
-
Tifluadom or the respective control substance is administered (e.g., intraperitoneally or subcutaneously).
-
At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), the animals are placed back on the hot plate, and the response latency is measured.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.
This assay evaluates the diuretic effect of Tifluadom.
-
Objective: To measure the effect of Tifluadom on urine output in rats.
-
Animals: Male Wistar rats, typically housed in metabolic cages that allow for the separate collection of urine and feces.
-
Procedure:
-
Animals are fasted overnight before the experiment but have free access to water.
-
On the day of the experiment, animals are given a saline load (e.g., 25 ml/kg, p.o.) to ensure a uniform state of hydration and promote urine flow.
-
Immediately after the saline load, animals are randomly assigned to treatment groups and administered Tifluadom (e.g., 0.08-5 mg/kg, s.c. or p.o.), vehicle control, or a positive control (e.g., furosemide).
-
The animals are placed in individual metabolic cages.
-
Urine is collected at regular intervals (e.g., every hour for 5 hours). The total volume of urine excreted by each rat is measured.
-
-
Data Analysis: The cumulative urine output for each treatment group is calculated and compared using statistical methods (e.g., one-way ANOVA). The diuretic action can be expressed as the ratio of the urinary excretion in the treated group to that in the control group.
This protocol assesses the effect of Tifluadom on food intake.
-
Objective: To quantify the effect of Tifluadom on food consumption in rats.
-
Animals: Male rats, individually housed to allow for accurate measurement of food intake.
-
Procedure:
-
Animals are acclimatized to the experimental conditions and the specific diet to be used.
-
On the test day, animals are typically fasted for a period (e.g., 4-6 hours) to ensure they are motivated to eat.
-
Animals are randomly assigned to treatment groups and administered Tifluadom, vehicle, or a comparator compound.
-
A pre-weighed amount of food is provided to each animal immediately after treatment.
-
Food intake is measured at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and correcting for any spillage.
-
-
Data Analysis: The cumulative food intake for each group is calculated and statistically compared (e.g., using t-tests or ANOVA) to determine the effect of Tifluadom on appetite.
Conclusion
Tifluadom, despite its benzodiazepine structure, is a potent and selective kappa-opioid receptor agonist. Its unique pharmacological profile, including its dual action as a CCK receptor antagonist, has made it an invaluable research tool for exploring the complexities of the kappa-opioid system. While its clinical utility has been limited by adverse effects, the study of Tifluadom continues to provide important insights into the signaling pathways and physiological functions regulated by the kappa-opioid receptor, informing the development of novel therapeutics with improved side-effect profiles.
References
Tiflucarbine (BAY-P 4495): A Technical Overview of an Experimental Antidepressant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tiflucarbine (BAY-P 4495) is a structurally novel, experimental compound developed by Bayer in the 1980s as a potential antidepressant. Its unique pharmacological profile, characterized by a dual mechanism of action involving serotonin receptor agonism and calmodulin inhibition, distinguished it from other antidepressants of its era. This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While development appears to have been discontinued, the unique properties of this compound may still offer valuable insights for modern drug discovery efforts.
Discovery and History
This compound, chemically identified as 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole, emerged from the research and development pipeline of Bayer AG in the mid-to-late 1980s. It was investigated for its potential as an antidepressant agent. The compound is structurally distinct from the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) that were prevalent at the time, as well as the selective serotonin reuptake inhibitors (SSRIs) that were beginning to emerge.
The development of this compound appears to have been part of a broader effort to identify novel chemical entities with improved efficacy and side-effect profiles for the treatment of major depressive disorder. Although it showed promise in preclinical animal models, there is no publicly available information to suggest that this compound progressed to late-stage clinical trials. The specific reasons for the apparent discontinuation of its development have not been documented in the available scientific literature.
Pharmacological Profile
This compound exhibits a dual mechanism of action, functioning as both a serotonin receptor agonist and a calmodulin inhibitor.
Serotonergic Activity
Preclinical studies have demonstrated that this compound acts as a nonselective agonist at both 5-HT1 and 5-HT2 serotonin receptor families.[1] This broad-spectrum agonism at serotonin receptors likely contributes to its observed antidepressant-like effects in animal models.
Calmodulin Inhibition
In addition to its serotonergic properties, this compound has been identified as a potent calmodulin antagonist.[2] It competitively inhibits calmodulin-dependent cyclic nucleotide phosphodiesterase.[2] This interaction suggests a potential modulation of intracellular calcium signaling pathways, a mechanism not typically associated with traditional antidepressants.
Quantitative Data
The following tables summarize the available quantitative data for this compound (BAY-P 4495). It is important to note that specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) from primary literature are limited.
Table 1: Serotonin Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Reference |
| 5-HT1 Family | Data not available | Radioligand Binding Assay | [1] |
| 5-HT2 Family | Data not available | Radioligand Binding Assay | [1] |
Table 2: Calmodulin Inhibition
| Target | IC50 | Assay Type | Note | Reference |
| Calmodulin-dependent cyclic nucleotide phosphodiesterase | Low micromolar affinity | Enzyme Inhibition Assay | This compound was shown to be a competitive inhibitor with respect to calmodulin. |
Table 3: Pharmacokinetic Parameters in Animal Models
| Species | Dose | Route of Administration | Cmax | Tmax | AUC | t½ | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Key Experiments and Methodologies
Central Effects in Animal Models
Studies on the central effects of this compound were conducted in rats and mice to assess its potential as an antidepressant. The following experimental paradigms were utilized:
-
Behavioral Despair Test (Forced Swim Test): This model is used to assess antidepressant activity. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time suggesting an antidepressant-like effect. This compound was observed to shorten the immobility time in this test.
-
Apomorphine-Induced Hypothermia: Apomorphine, a dopamine agonist, induces hypothermia in rodents. Attenuation of this effect can indicate an interaction with the dopaminergic system. This compound was found to attenuate apomorphine-induced hypothermia.
-
L-5-Hydroxytryptophan (L-5-HTP)-Induced Head Twitches: This is a behavioral model used to assess 5-HT2A receptor activation. This compound inhibited L-5-HTP-induced head twitches, but only at high doses.
-
Hind Limb Flexor Reflex in Spinal Rats: Stimulation of this reflex can be mediated by serotonin. This compound stimulated the hind limb flexor reflex in a manner that was reversible by the serotonin antagonist cyproheptadine.
References
Tiflucarbine: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiflucarbine (also known as BAY-P 4495) is an experimental synthetic compound that has garnered interest for its potential antidepressant effects.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its currently understood mechanisms of action, specifically its roles as a serotonin receptor agonist and a calmodulin inhibitor. While a detailed, publicly available synthesis protocol with specific experimental data remains elusive, this document outlines the key structural features and biological pathways associated with this compound.
Chemical Structure and Properties
This compound is a structurally novel tetracyclic compound featuring a thieno[3,2-e]pyrido[4,3-b]indole core. This intricate heterocyclic system is responsible for its unique pharmacological profile.
Systematic Nomenclature and Identifiers
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole.[1] Key identifiers for this compound are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 9-Ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole |
| CAS Number | 89875-86-5 |
| Molecular Formula | C₁₆H₁₇FN₂S |
| Molecular Weight | 288.38 g/mol |
| Canonical SMILES | CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
| InChI Key | BNKIWXODDDABSJ-UHFFFAOYSA-N |
Structural Features
The core of this compound is a fused four-ring system. This includes a thiophene ring fused to an indole, which is in turn fused to a piperidine ring. The fluorine atom at the 4-position and the ethyl group on the piperidine nitrogen are notable features that likely influence its binding affinity and pharmacological activity.
Synthesis of this compound
General approaches to analogous structures often involve the construction of the indole core, followed by annulation of the thiophene and piperidine rings through various cyclization reactions. The introduction of the fluoro and ethyl substituents would be key steps in the synthetic route. Researchers interested in the synthesis of this compound would likely need to devise a synthetic strategy based on methodologies reported for structurally related compounds.
Mechanism of Action
This compound's pharmacological effects are attributed to its interaction with multiple biological targets. It primarily functions as an agonist of the 5-HT₁ and 5-HT₂ serotonin receptor families and as an inhibitor of calmodulin.
Serotonin Receptor Agonism
This compound has been shown to act as an agonist at both 5-HT₁ and 5-HT₂ serotonin receptors.[1] This dual agonism is believed to contribute to its potential antidepressant properties.
Activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).
As an agonist at the 5-HT₂A receptor, this compound activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).
Calmodulin Inhibition
In addition to its effects on serotonin receptors, this compound also functions as a calmodulin inhibitor.[1] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a wide range of enzymes, including phosphodiesterases. By inhibiting calmodulin, this compound can interfere with calcium-dependent signaling pathways.
Calcium ions (Ca²⁺) bind to calmodulin, activating it. The Ca²⁺-Calmodulin complex then activates phosphodiesterase (PDE), which in turn hydrolyzes cyclic AMP (cAMP) to AMP. This compound inhibits the action of calmodulin, thus preventing the activation of PDE and leading to an accumulation of cAMP.
Conclusion
This compound is a compound with a complex chemical structure and a multifaceted mechanism of action. Its ability to act as an agonist at both 5-HT₁A and 5-HT₂A serotonin receptors, coupled with its inhibitory effect on calmodulin, makes it a subject of significant interest in the field of neuropharmacology and drug development. While a detailed synthesis protocol is not publicly available, the understanding of its structure-activity relationship and its interaction with key signaling pathways provides a solid foundation for future research. Further investigation into its synthesis and a more detailed elucidation of its downstream signaling effects are warranted to fully explore its therapeutic potential.
References
Tiflucarbine as a Calmodulin Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiflucarbine (also known as BAY P 4495) is a novel compound that has been identified as a potent calmodulin (CaM) antagonist. Its interaction with calmodulin leads to the inhibition of CaM-dependent enzymes, most notably cyclic nucleotide phosphodiesterase. This technical guide provides a comprehensive overview of this compound's mechanism of action as a calmodulin inhibitor, supported by available data, detailed experimental protocols for studying such interactions, and visual representations of the involved signaling pathways. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes comparative data for other well-characterized calmodulin inhibitors to provide a quantitative context for its potential potency and efficacy.
Introduction to Calmodulin and its Inhibition
Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca2+ levels. Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins. These include protein kinases, phosphatases, and cyclic nucleotide phosphodiesterases, thereby regulating a multitude of cellular processes.
The inhibition of calmodulin presents a promising therapeutic strategy for various conditions, including neurological disorders. Small molecules that bind to calmodulin and prevent its interaction with target proteins can effectively disrupt these signaling cascades. This compound has emerged as one such molecule, with evidence pointing to its direct and specific interaction with calmodulin.
This compound: A Calmodulin-Directed Antagonist
This compound is a putative antidepressant drug that has been shown to act as a competitive inhibitor of calmodulin-dependent cyclic nucleotide phosphodiesterase[1]. This inhibition is mediated by a direct, specific, and reversible interaction with calmodulin[1]. Studies utilizing radiolabeled this compound ([3H]this compound) have demonstrated its association with calmodulin-agarose with a low micromolar affinity[1]. The potency of this compound and its structural analogues in inhibiting calmodulin-stimulated phosphodiesterase correlates significantly with their binding affinity to calmodulin, underscoring the specificity of this interaction[1].
Mechanism of Action
The binding of this compound to calmodulin is thought to stabilize a conformation of calmodulin that is unable to activate its target enzymes. This allosteric modulation prevents the downstream signaling cascades that are dependent on calmodulin activation. The primary mechanism of action is the competitive inhibition of the calmodulin-enzyme interaction.
Quantitative Data
While direct IC50 and Ki values for this compound's interaction with calmodulin and its inhibition of specific calmodulin-dependent enzymes are not extensively reported in the available literature, its binding affinity is described as being in the low micromolar range[1]. To provide a framework for understanding the potential potency of this compound, the following table summarizes quantitative data for other well-established calmodulin inhibitors.
| Compound | Target/Assay | IC50 | Ki | Kd | Reference |
| This compound | Calmodulin Binding | Low µM affinity | - | - | |
| Trifluoperazine | CaM-dependent Phosphodiesterase | ~10 µM | - | - | |
| W-7 | CaM-dependent Phosphodiesterase | 28 µM | 300 µM | - | |
| W-7 | Myosin Light Chain Kinase | 51 µM | - | - | |
| Calmidazolium | CaM-stimulated Phosphodiesterase | 0.15 µM | - | - | |
| Calmidazolium | CaM-induced Ca2+-ATPase | 0.35 µM | - | - | |
| Calmidazolium | Calmodulin Binding | - | - | 3 nM |
Note: The IC50, Ki, and Kd values can vary depending on the specific experimental conditions.
Signaling Pathways Affected by this compound
By inhibiting calmodulin, this compound can potentially modulate multiple signaling pathways. The following diagrams illustrate the inhibitory effect of this compound on key calmodulin-dependent enzymatic cascades.
References
Tiflucarbine: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiflucarbine (also known as BAY-P 4495) is an experimental drug candidate that emerged from research in the late 1980s and early 1990s as a potential antidepressant agent. Its unique chemical structure, distinct from classical tricyclic antidepressants and monoamine oxidase inhibitors, led to investigations into its pharmacological properties. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, synthesizing available preclinical data. The core mechanisms of action identified for this compound include potent inhibition of serotonin (5-HT) uptake, agonism at both 5-HT1 and 5-HT2 receptor families, and inhibition of calmodulin. This document collates the qualitative and the limited quantitative data, details the experimental methodologies for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
This compound is a structurally novel compound with a thieno-pyrido-indole core. Early preclinical studies identified its potential as an antidepressant through various in vivo and in vitro models.[1] Its multifaceted interaction with the serotonergic system, combined with its effects on calmodulin, presents a complex and interesting pharmacological profile for researchers in neuropharmacology and drug development. This document aims to provide an in-depth technical guide to the pharmacological characteristics of this compound.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are centered on the serotonergic system and calmodulin inhibition.
Interaction with the Serotonergic System
This compound has been characterized as a potent inhibitor of 5-hydroxytryptamine (5-HT), or serotonin, uptake.[1] Additionally, it demonstrates agonist activity at both 5-HT1 and 5-HT2 receptor families.[2] The interplay between these actions likely contributes to its observed antidepressant-like effects in animal models.
Calmodulin Inhibition
A distinct feature of this compound is its activity as a calmodulin inhibitor.[3] It has been shown to bind directly to calmodulin, and this interaction is competitive with respect to calmodulin's activation of phosphodiesterase.[3] This mechanism is not typical of traditional antidepressants and may contribute to a unique pharmacological profile.
Data Presentation
| Target | Interaction Type | Quantitative Data | Reference |
| Serotonin (5-HT) Transporter | Uptake Inhibition | Potent inhibitor | |
| 5-HT1 Receptor Family | Agonist | Partial generalization in drug discrimination studies | |
| 5-HT2 Receptor Family | Agonist | Partial generalization in drug discrimination studies | |
| Calmodulin | Antagonist/Inhibitor | Binds with low micromolar affinity |
| In Vivo Effect | Animal Model | Observation | Reference |
| Antidepressant-like activity | Behavioral despair test (rats) | Shortened immobility time | |
| Effect on Dopamine System | Repeated administration in rats | Enhanced D-amphetamine-induced locomotor hyperactivity | |
| Effect on Noradrenaline Uptake | In vivo and in vitro models | Poor inhibitor |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as bioavailability, half-life, and metabolism, are not extensively reported in the available literature.
Signaling Pathways and Experimental Workflows
This compound's Dual Action on the Serotonergic Synapse
The following diagram illustrates the proposed mechanism of this compound at a serotonergic synapse, highlighting both the inhibition of the serotonin transporter (SERT) and the agonistic action on postsynaptic 5-HT1A and 5-HT2A receptors.
Calmodulin Inhibition by this compound
This diagram illustrates the inhibitory effect of this compound on the calmodulin signaling pathway. In a typical activation, calcium ions bind to calmodulin, which then activates target proteins such as phosphodiesterase (PDE). This compound interferes with this process by binding to calmodulin.
Experimental Workflow for In Vitro Receptor Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype.
Experimental Protocols
The following are detailed, representative protocols for the types of experiments used to characterize the pharmacological profile of this compound.
Serotonin Receptor (e.g., 5-HT1A) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells expressing recombinant human 5-HT1A receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
This compound stock solution and serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM 5-HT (for non-specific binding).
-
50 µL of this compound at various concentrations.
-
-
Add 50 µL of [³H]8-OH-DPAT to all wells at a final concentration near its Kd.
-
Add 100 µL of the membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on calmodulin-activated PDE.
Materials:
-
Calmodulin (bovine brain).
-
Calmodulin-dependent phosphodiesterase (PDE1).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, with CaCl2 and MgCl2).
-
Substrate: cAMP.
-
5'-Nucleotidase (from snake venom).
-
Inorganic phosphate detection reagent (e.g., Malachite Green).
-
This compound stock solution and serial dilutions.
Procedure:
-
Assay Setup:
-
In a microplate, add assay buffer containing calmodulin and PDE1.
-
Add varying concentrations of this compound.
-
Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding cAMP.
-
Incubate at 37°C for a defined time (e.g., 20 minutes).
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This converts the AMP produced into adenosine and inorganic phosphate.
-
Incubate for a further period (e.g., 10 minutes).
-
-
Detection:
-
Stop the entire reaction and develop the color by adding the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound presents a compelling pharmacological profile characterized by its dual action on the serotonin system as both a potent uptake inhibitor and a receptor agonist, coupled with its unique ability to inhibit calmodulin. While the cessation of its development has left a gap in the publicly available quantitative data, the qualitative evidence from preclinical studies suggests a mechanism of action that could offer a novel approach to the treatment of depression. The detailed methodologies and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers interested in exploring this compound or similar multi-target compounds in the field of neuropharmacology and drug discovery. Further investigation to quantify its binding affinities and functional potencies would be a critical next step in fully elucidating its therapeutic potential.
References
- 1. Stimulus properties of this compound: a novel antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a specific recognition site for this compound on calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antidepressant Profile of Tiflucarbine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiflucarbine, a novel psychoactive compound, has demonstrated notable antidepressant-like effects in preclinical animal models. This technical guide synthesizes the available in vivo data on this compound, focusing on its efficacy in established behavioral paradigms of depression and its underlying neurobiological mechanisms. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of antidepressant drug discovery and development. This document summarizes key quantitative findings in structured tables, provides detailed experimental methodologies, and visualizes the proposed mechanisms and workflows through diagrammatic representations.
Introduction
The development of novel antidepressant medications remains a critical area of research due to the significant portion of patients who do not respond adequately to existing therapies. This compound has emerged as a compound of interest based on its unique pharmacological profile. In vivo studies are essential to characterize the antidepressant potential of new chemical entities. This guide focuses on the effects of this compound in two primary animal models: the Forced Swim Test (FST), a widely used screening tool for antidepressant efficacy, and the Chronic Unpredictable Mild Stress (CUMS) model, which aims to mimic the etiology of depression in humans.
Behavioral Pharmacology
Forced Swim Test (FST)
The Forced Swim Test, or behavioral despair test, is a rodent behavioral assay used to screen for antidepressant-like activity. The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Studies have shown that this compound significantly shortens the immobility time of rodents in the FST, indicating a potential antidepressant effect.
| Animal Model | Compound | Dose (mg/kg) | Effect on Immobility Time | Reference |
| Rat | This compound | Not Specified | Shortened | [1] |
The following is a generalized protocol for the rat FST, as specific details for this compound studies are limited.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or feet.
-
Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored for immobility.
-
Drug Administration: this compound or vehicle is administered at specified time points before the test session.
-
Test Session (Day 2): 24 hours after the pre-swim session, rats are again placed in the swim cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the final 4 minutes of the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the rat Forced Swim Test.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a more etiologically relevant paradigm for depression, involving the exposure of animals to a series of mild, unpredictable stressors over a prolonged period. This model aims to induce a state of anhedonia, a core symptom of depression, which can be measured by a decrease in sucrose preference.
Specific quantitative data on the effects of this compound in the CUMS model are not available in the currently reviewed literature.
The following is a generalized protocol for the CUMS model.
-
Baseline Sucrose Preference Test: Prior to the stress regimen, animals are trained to consume a 1% sucrose solution. A baseline preference is established by measuring the consumption of sucrose solution versus water over a 24-hour period.
-
Stress Regimen: For a period of several weeks (typically 4-8 weeks), animals are subjected to a variety of mild stressors in an unpredictable manner. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversed light/dark cycle
-
Food or water deprivation
-
Forced swimming in cool water (18°C)
-
-
Drug Administration: this compound or vehicle is administered daily throughout the stress period.
-
Sucrose Preference Test: The sucrose preference test is repeated weekly to monitor the development of anhedonia (a significant decrease in sucrose preference in the control stress group).
-
Behavioral Testing: At the end of the stress regimen, other behavioral tests, such as the open field test and the forced swim test, may be conducted to further assess the antidepressant-like effects of the compound.
Caption: General experimental workflow for the Chronic Unpredictable Mild Stress model.
Neurochemical Effects and Mechanism of Action
This compound's antidepressant-like effects are believed to be mediated through its interaction with monoaminergic systems in the brain.
Monoamine Uptake Inhibition
This compound is characterized as a potent inhibitor of serotonin (5-HT) reuptake.[1] In contrast, its inhibitory effect on noradrenaline (NA) uptake is considered to be poor.[1]
Receptor Modulation
Subchronic treatment with this compound has been shown to down-regulate β-adrenoceptors in the rat cerebral cortex.[1] This effect is dose-dependent, with an ED50 of 6 mg/kg.[1] This down-regulation is a common feature of many clinically effective antidepressant drugs.
| Parameter | Value | Animal Model | Brain Region | Treatment Duration | Reference |
| β-adrenoceptor down-regulation (ED50) | 6 mg/kg | Rat | Cerebral Cortex | Subchronic |
Dopaminergic System Enhancement
Repeated administration of this compound has been observed to enhance the responsiveness of the central dopamine system. The precise mechanism of this enhancement requires further investigation.
Caption: Proposed mechanism of action of this compound.
Discussion and Future Directions
The available in vivo data suggest that this compound possesses antidepressant-like properties, primarily mediated through potent serotonin reuptake inhibition and subsequent downstream effects on noradrenergic and dopaminergic systems. The reduction in immobility in the forced swim test provides initial evidence of its potential efficacy. The down-regulation of β-adrenoceptors with an ED50 of 6 mg/kg further supports its classification as a potential antidepressant, as this is a hallmark of many established treatments.
However, a significant gap in the current understanding of this compound's in vivo profile is the lack of comprehensive quantitative data, particularly from the forced swim test and the chronic unpredictable mild stress model. Future research should focus on establishing a clear dose-response relationship for its behavioral effects. Furthermore, in vivo microdialysis studies are warranted to directly measure the effects of this compound on extracellular levels of serotonin, noradrenaline, and dopamine in key brain regions associated with depression, such as the prefrontal cortex, hippocampus, and nucleus accumbens. Such studies would provide a more detailed understanding of its neurochemical mechanism of action and help to solidify its potential as a novel antidepressant therapeutic.
Conclusion
This compound demonstrates a promising in vivo antidepressant profile in animal models. Its mechanism of action, centered on potent serotonin reuptake inhibition and modulation of other monoaminergic systems, aligns with established theories of antidepressant drug action. While the initial findings are encouraging, further in-depth studies are required to fully elucidate its therapeutic potential and to provide the robust quantitative data necessary for advancement in the drug development pipeline.
References
Initial Preclinical Investigation of Tiflucarbine: A Technical Whitepaper
Disclaimer: Despite a comprehensive search for information regarding the clinical investigation of Tiflucarbine (also known as BAY-P 4495 and TVX P 4495), no evidence of human clinical trials, Investigational New Drug (IND) applications, or related clinical data could be identified in the public domain. The development of this compound appears to have been discontinued during the preclinical phase. This document, therefore, serves as an in-depth technical guide to the initial preclinical investigation of this compound, based on the available scientific literature from animal studies.
Introduction
This compound is an experimental compound that was investigated for its potential as an antidepressant agent.[1][2] Structurally distinct from β-carbolines, its primary mechanism of action was identified as an agonist of the 5-HT1 and 5-HT2 serotonin receptor families, as well as a calmodulin inhibitor.[1] Preclinical studies in the late 1980s and early 1990s explored its pharmacological profile, including its effects on the central nervous system and its potential therapeutic activity. This whitepaper provides a detailed overview of the key preclinical findings, experimental methodologies, and proposed mechanisms of action of this compound.
Pharmacological Profile
This compound's primary pharmacological characteristics were elucidated through a series of in vivo and in vitro preclinical studies.
Table 1: Summary of this compound's Pharmacological Effects in Preclinical Models
| Pharmacological Effect | Model/Assay | Key Findings | Reference |
| Serotonin (5-HT) Uptake Inhibition | Rat and mouse studies | Potent inhibitor of 5-HT uptake. | [2] |
| Noradrenaline (NA) Uptake Inhibition | Rat and mouse studies | Poor inhibitor of NA uptake. | [2] |
| 5-HT Receptor Agonism | Rat drug discrimination studies | Partial generalization to 5-HT1A agonist (8-OH DPAT) and 5-HT2 agonist (DOM). Stimulus generalization in animals trained with a nonselective 5-HT agonist (5-OMe DMT). Concluded to be a nonselective 5-HT agonist. | |
| Dopamine System Responsiveness | Rat studies (repeated administration) | Enhanced D-amphetamine-induced locomotor hyperactivity. | |
| Antidepressant-like Activity | Behavioral despair test (rats) | Shortened immobility time. | |
| Calmodulin Inhibition | In vitro assays | Evidence for a specific recognition site on calmodulin. |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
1. Assessment of Central Nervous System Effects in Rodents
-
Objective: To characterize the central effects of this compound and its potential as an antidepressant.
-
Animal Models: Rats and mice.
-
Methodologies:
-
Reserpine-induced Hypothermia: this compound's effect on the hypothermia induced by reserpine was evaluated.
-
Apomorphine-induced Hypothermia: The attenuation of apomorphine-induced hypothermia by this compound was assessed.
-
TRH-induced Hyperthermia: The enhancement of thyrotropin-releasing hormone (TRH)-induced hyperthermia was measured.
-
Tryptamine-induced Convulsions: The ability of this compound to prevent convulsions induced by tryptamine was tested.
-
Fenfluramine-induced Hyperthermia: The effect on hyperthermia induced by fenfluramine was observed.
-
L-5-Hydroxytryptophan-induced Head Twitches: Inhibition of head twitches induced by L-5-hydroxytryptophan was recorded.
-
Hind Limb Flexor Reflex: Stimulation of the hind limb flexor reflex in spinal rats was measured, and its reversal by cyproheptadine was noted.
-
Behavioral Despair Test: The effect of this compound on the duration of immobility was quantified.
-
D-amphetamine-induced Locomotor Hyperactivity: The enhancement of locomotor hyperactivity induced by D-amphetamine following repeated this compound administration was assessed.
-
Clonidine-induced Aggressiveness: The inhibition of aggressive behavior induced by clonidine after repeated this compound administration was evaluated.
-
2. Drug Discrimination Studies
-
Objective: To further characterize the serotonergic actions of this compound.
-
Animal Model: Rats.
-
Methodology:
-
Groups of rats were trained to discriminate the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH DPAT), the 5-HT2 agonist 2,5-dimethoxy-4-methylamphetamine (DOM), and the nonselective 5-HT agonist 5-methoxy-N,N-dimethyltryptamine (5-OMe DMT) from saline in a two-lever drug discrimination paradigm.
-
Once trained, the animals were tested with various doses of this compound to determine if it produced stimulus effects similar to the training drugs (i.e., generalization).
-
Proposed Mechanism of Action and Signaling Pathways
Based on the preclinical data, this compound's potential antidepressant effect is likely mediated through its modulation of the serotonergic system. The following diagrams illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed serotonergic mechanism of this compound.
Caption: Experimental workflow for drug discrimination studies.
Caption: Proposed calmodulin inhibition pathway of this compound.
Conclusion
The initial preclinical investigation of this compound revealed a compound with a unique pharmacological profile, acting as a potent serotonin uptake inhibitor, a nonselective 5-HT receptor agonist, and a calmodulin inhibitor. Animal studies demonstrated antidepressant-like effects and an influence on the central dopamine system with repeated administration. However, the lack of publicly available data on human clinical trials suggests that its development was halted, likely due to reasons that have not been disclosed. This whitepaper summarizes the foundational preclinical research that characterized the initial scientific understanding of this compound.
References
Tiflucarbine: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflucarbine is a thieno[3,2-e]indole derivative with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability profile of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its evaluation.
This compound: Physicochemical Properties
| Property | Data |
| Chemical Name | 9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydro-6H-pyrido[4,3-b]thieno[3,2-e]indole |
| CAS Number | 89875-86-5 |
| Molecular Formula | C16H17FN2S |
| Molecular Weight | 288.38 g/mol |
Section 1: Solubility Assessment
A comprehensive understanding of a compound's solubility in various media is fundamental to designing formulations for preclinical and clinical studies. The following tables outline the expected data structure for aqueous and organic solvent solubility studies.
Aqueous Solubility
The solubility of this compound in aqueous media at different pH values is a critical parameter, as it influences its absorption in the gastrointestinal tract.
Table 1: Aqueous pH-Solubility Profile of this compound (Hypothetical Data)
| pH | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| 1.2 (Simulated Gastric Fluid) | 37 | Data to be determined | HPLC-UV |
| 4.5 (Acetate Buffer) | 37 | Data to be determined | HPLC-UV |
| 6.8 (Simulated Intestinal Fluid) | 37 | Data to be determined | HPLC-UV |
| 7.4 (Phosphate Buffer) | 37 | Data to be determined | HPLC-UV |
Organic Solvent Solubility
Solubility in organic solvents is crucial for the development of various dosage forms, including parenteral formulations, and for purification processes.
Table 2: Solubility of this compound in Common Organic Solvents (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Ethanol | 25 | Data to be determined | HPLC-UV |
| Methanol | 25 | Data to be determined | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | HPLC-UV |
| Propylene Glycol | 25 | Data to be determined | HPLC-UV |
| Acetone | 25 | Data to be determined | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method.
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) and select a range of relevant organic solvents.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Carefully collect an aliquot of the supernatant.
-
Filtration/Centrifugation: Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) or centrifuge at high speed to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3).
Experimental workflow for determining this compound solubility.
Section 2: Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted to understand the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. It is used to identify likely degradation products and establish degradation pathways.
Table 3: Forced Degradation Conditions for this compound
| Stress Condition | Details | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Identification of acid-labile degradation products. |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Identification of base-labile degradation products. |
| Oxidation | 3% H2O2 at room temp for 24h | Identification of oxidative degradation products. |
| Thermal Degradation | Solid state at 80°C for 48h | Assessment of solid-state thermal stability. |
| Photostability | Exposure to ICH Q1B light conditions | Assessment of sensitivity to light. |
Stability-Indicating Method
A validated stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in the appropriate stressor media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2). For thermal and photostability, the solid drug substance is used.
-
Stress Application: Expose the samples to the specified stress conditions for the designated time.
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to assess peak purity.
-
Peak Identification: If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.
-
Reporting: Report the percentage of remaining intact drug and the percentage of each major degradation product.
Logical relationship of a forced degradation study for this compound.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established methodologies will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The provided templates for data presentation and the visual workflows offer a clear path for researchers to follow in the characterization of this and other novel chemical entities.
Methodological & Application
Application Notes and Protocols for Tiflucarbine Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Tiflucarbine in rat studies, covering pharmacological evaluation as well as acute and subchronic toxicity testing. The protocols are based on established guidelines for rodent studies and known information about this compound's mechanism of action.
Compound Information:
-
Name: this compound
-
Molecular Formula: C₁₆H₁₇FN₂S[1]
-
Molecular Weight: 288.4 g/mol [1]
-
Mechanism of Action: this compound is an agonist of the 5-HT₁ and 5-HT₂ serotonin receptor families and an inhibitor of calmodulin.
I. Pharmacological Evaluation Protocol
This protocol is designed to assess the in vivo pharmacological effects of this compound in rats.
1. Objective:
To determine the dose-dependent effects of this compound on a specific behavioral or physiological endpoint relevant to its serotonergic and calmodulin-inhibiting activity.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or corn oil; to be determined based on solubility studies)
-
Wistar or Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Animal balance
-
Appropriate apparatus for behavioral or physiological assessment.
3. Experimental Protocol:
a. Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
b. Dose Formulation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Prepare serial dilutions to achieve the desired dose concentrations. Doses from previous studies have ranged from 6 mg/kg to 10 mg/kg. A suggested dose range for initial studies could be 1, 5, 10, and 25 mg/kg.
-
A vehicle control group must be included.
c. Administration:
-
Fast the rats overnight prior to dosing, with continued access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered. The administration volume should typically not exceed 10 mL/kg for oral gavage in rats.
-
Administer the assigned dose of this compound or vehicle via oral gavage.
d. Observation and Data Collection:
-
Observe the animals continuously for the first 30 minutes after dosing and then periodically at 1, 2, 4, and 24 hours.
-
Record any clinical signs of toxicity or behavioral changes.
-
Conduct the specific behavioral or physiological tests at predetermined time points based on the expected pharmacokinetic profile of this compound.
4. Data Presentation:
| Group | Dose (mg/kg) | Number of Animals (Male/Female) | Endpoint 1 (Mean ± SEM) | Endpoint 2 (Mean ± SEM) | Observations |
| Vehicle Control | 0 | 10/10 | |||
| This compound Low | 1 | 10/10 | |||
| This compound Mid | 5 | 10/10 | |||
| This compound High | 10 | 10/10 | |||
| This compound Max | 25 | 10/10 |
5. Experimental Workflow Diagram:
II. Acute Oral Toxicity Protocol (Up-and-Down Procedure)
This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rats.
1. Objective:
To determine the median lethal dose (LD50) of this compound following a single oral administration.
2. Materials:
-
This compound
-
Vehicle
-
Sprague-Dawley rats (female, 8-12 weeks old)
-
Oral gavage needles
-
Syringes
-
Animal balance
3. Experimental Protocol:
a. Dose Level Selection:
-
Note: A specific LD50 for this compound is not available in the literature. A starting dose of 175 mg/kg is often used for substances with unknown toxicity. The progression of doses will follow a factor of 3.2.
b. Administration:
-
Administer a single oral dose to one animal.
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
The interval between dosing animals should be at least 24 hours.
c. Observation:
-
Observe animals for 14 days for signs of toxicity and mortality.
-
Record body weight changes, and clinical signs of toxicity.
-
Perform a gross necropsy on all animals at the end of the observation period.
4. Data Presentation:
| Animal ID | Starting Dose (mg/kg) | Outcome (Survived/Died) | Latency to Death (if applicable) | Clinical Signs | Necropsy Findings |
| 1 | 175 | ||||
| 2 | (Adjusted based on #1) | ||||
| 3 | (Adjusted based on #2) | ||||
| ... | ... |
5. Logical Relationship Diagram for Dose Adjustment:
III. Subchronic (28-Day) Oral Toxicity Protocol
This protocol outlines a repeated-dose 28-day oral toxicity study of this compound in rats.
1. Objective:
To evaluate the potential adverse effects of this compound following repeated oral administration over a 28-day period.
2. Materials:
-
This compound
-
Vehicle
-
Wistar rats (20 males and 20 females per group)
-
Oral gavage needles
-
Syringes
-
Equipment for hematology, clinical chemistry, and histopathology.
3. Experimental Protocol:
a. Dose Selection:
-
Dose levels should be based on the results of the acute toxicity study.
-
Typically includes a high dose that produces some toxicity but not significant mortality, a low dose that produces no observable adverse effects (NOAEL), and an intermediate dose.
-
A vehicle control group is mandatory.
b. Administration:
-
Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
-
Monitor and record body weight and food consumption weekly.
-
Perform detailed clinical observations daily.
c. Clinical Pathology:
-
At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
d. Pathology:
-
Conduct a full necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, brain, spleen, heart).
-
Preserve organs and tissues for histopathological examination.
4. Data Presentation:
Table 1: Body Weight and Food Consumption
| Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Weekly Food Consumption (g) |
|---|---|---|---|---|
| Control (Male) | 0 | |||
| Low Dose (Male) | X | |||
| Mid Dose (Male) | Y | |||
| High Dose (Male) | Z | |||
| Control (Female) | 0 | |||
| Low Dose (Female) | X | |||
| Mid Dose (Female) | Y |
| High Dose (Female)| Z | | | |
Table 2: Hematology and Clinical Chemistry (Mean ± SD)
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | ... (Female groups) |
|---|---|---|---|---|---|
| RBC | |||||
| WBC | |||||
| ALT | |||||
| AST |
| ... | | | | | |
Table 3: Organ Weights and Histopathological Findings
| Organ | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Summary of Histopathology |
|---|---|---|---|---|---|
| Liver | |||||
| Kidneys | |||||
| Brain |
| ... | | | | | |
IV. This compound Signaling Pathway
This compound acts as an agonist at 5-HT₁ and 5-HT₂ receptors and as a calmodulin inhibitor. The following diagram illustrates the potential signaling pathways affected by this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and institutional guidelines. All animal studies should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for the Quantification of Tiflucarbine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflucarbine is a novel compound with potential therapeutic applications. To support preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are essential. This document provides detailed application notes and protocols for the determination of this compound concentrations in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended as a comprehensive guideline for researchers to develop and validate a high-throughput and sensitive assay for pharmacokinetic and toxicokinetic studies.
Overview of the Analytical Method
The proposed method utilizes UPLC-MS/MS, a highly sensitive and selective technique ideal for quantifying low concentrations of small molecules in complex biological fluids like plasma.[1][2] The workflow involves a straightforward sample preparation step using protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.[3][4][5]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a commonly used solvent for this purpose due to its efficiency in protein removal and compatibility with reversed-phase chromatography.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal Standard (IS) - a structurally similar and stable isotopically labeled compound is recommended
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for the separation of small molecules.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer.
-
Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard. These include parameters like capillary voltage, source temperature, and gas flows.
Caption: UPLC-MS/MS analytical workflow.
Method Validation Parameters (Illustrative)
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the typical parameters and acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Data Presentation
The following table presents an example of how quantitative validation data for this compound in plasma could be summarized. Note: These are hypothetical values for illustrative purposes.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (% Bias) |
| This compound | 1 - 1000 | 1 | 2.5 - 8.1 | 3.2 - 9.5 | -5.2 to 6.8 |
Logical Relationship of the Analytical Process
Caption: Logical flow from method development to application.
Conclusion
The proposed UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The detailed protocols for sample preparation and instrumental analysis, along with the illustrative validation parameters, offer a solid foundation for researchers to establish a reliable bioanalytical method. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Tiflucarbine in the Behavioral Despair Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflucarbine is a novel compound with potential antidepressant properties, primarily acting as a potent serotonin (5-HT) uptake inhibitor.[1] Preclinical studies have demonstrated its efficacy in animal models of depression, notably the behavioral despair test, where it has been shown to reduce immobility time, a key indicator of antidepressant activity.[1] This document provides detailed application notes and protocols for utilizing this compound in the behavioral despair test, a widely used preclinical screening tool for assessing the efficacy of potential antidepressant drugs.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft.[1] Serotonin is a key neurotransmitter involved in mood regulation, and its enhanced signaling is a common target for many clinically effective antidepressants. Additionally, studies suggest that this compound may also act as a nonselective 5-HT agonist. While its direct interaction with the P2X7 receptor, a known modulator of neuroinflammation and depressive-like behaviors, has not been definitively established, the downstream effects of enhanced serotonergic neurotransmission may indirectly influence these pathways.
Data Presentation
While specific quantitative data from dose-response studies of this compound in the behavioral despair test are not publicly available in the reviewed literature, the expected outcome of such an experiment would be a dose-dependent decrease in the duration of immobility. The following table illustrates a hypothetical, yet representative, data structure for such an experiment.
Table 1: Hypothetical Dose-Response Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Deviation (SD) | % Decrease in Immobility vs. Vehicle |
| Vehicle | 0 | 10 | 180 | 25 | 0% |
| This compound | 5 | 10 | 150 | 22 | 16.7% |
| This compound | 10 | 10 | 120 | 20 | 33.3% |
| This compound | 20 | 10 | 90 | 18 | 50.0% |
| Imipramine (Active Control) | 20 | 10 | 85 | 17 | 52.8% |
Experimental Protocols
The following are detailed protocols for the two most common behavioral despair tests: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These are generalized protocols that should be adapted based on specific laboratory conditions and animal welfare guidelines.
Protocol 1: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of rodents when placed in an inescapable water-filled cylinder.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a solubilizing agent)
-
Active control (e.g., Imipramine, Fluoxetine)
-
Rodents (mice or rats of a specified strain, age, and sex)
-
Forced swim test cylinders (transparent, appropriate size for the animal)
-
Water (maintained at 23-25°C)
-
Video recording equipment and analysis software
-
Towels and heating pads for drying animals
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound, vehicle, or active control at the desired doses and route (e.g., intraperitoneally, orally) at a specified time before the test (typically 30-60 minutes).
-
Pre-Test Session (for rats): For rats, a 15-minute pre-test swim is conducted 24 hours before the test session to induce a stable baseline of immobility.
-
Test Session:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15-30 cm).
-
Gently place the animal into the cylinder.
-
Record the session for a total of 6 minutes (for mice) or 5 minutes (for rats).
-
-
Behavioral Scoring:
-
The primary measure is the duration of immobility during the final 4 minutes of the test.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video-tracking software.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it thoroughly with a towel, and place it in a warm environment (e.g., a cage on a heating pad) until fully dry before returning it to its home cage.
Protocol 2: Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like effects of this compound by measuring the immobility time of mice when suspended by their tails.
Materials:
-
This compound
-
Vehicle
-
Active control
-
Mice (of a specified strain, age, and sex)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment and analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound, vehicle, or active control at the desired doses and route at a specified time before the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
-
Test Session: Record the session for a total of 6 minutes.
-
Behavioral Scoring:
-
The total duration of immobility during the 6-minute test is measured.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Scoring is performed by a trained observer blinded to the treatment groups or using automated software.
-
-
Post-Test Care: At the end of the test, gently remove the tape from the mouse's tail and return it to its home cage.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound in the behavioral despair test.
Caption: Proposed signaling pathway for this compound's antidepressant-like effects.
References
Application Notes and Protocols for Tiflucarbine Activity in Cell Culture Assays
Introduction:
Tiflucarbine is an experimental compound with a complex pharmacological profile, acting as an agonist for serotonin receptors 5-HT1 and 5-HT2, an inhibitor of calmodulin, and a potent inhibitor of 5-hydroxytryptamine (5-HT) uptake.[1][2][3] It has also been noted for its dual antagonism of protein kinase C (PKC) and calmodulin.[1] These diverse mechanisms of action suggest that this compound may have a wide range of cellular effects, making it a compound of interest for further investigation in drug development.
These application notes provide detailed protocols for a panel of cell culture assays to characterize the bioactivity of this compound. The assays are designed to assess its effects on cell viability and proliferation, its interaction with specific signaling pathways, and its impact on key cellular functions.
I. Cell Viability and Cytotoxicity Assays
A fundamental step in characterizing a new compound is to determine its effect on cell viability and to establish its cytotoxic concentration range.
1.1. MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
1.2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Data Presentation: this compound Cytotoxicity
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Apoptosis Induction |
| SH-SY5Y (Neuroblastoma) | MTT | 48 | Data to be determined | Data to be determined |
| HeLa (Cervical Cancer) | MTT | 48 | Data to be determined | Data to be determined |
| SH-SY5Y (Neuroblastoma) | Annexin V/PI | 24 | - | Data to be determined |
| HeLa (Cervical Cancer) | Annexin V/PI | 24 | - | Data to be determined |
II. Signaling Pathway Activity Assays
Given this compound's known targets, it is crucial to assess its impact on relevant signaling pathways.
2.1. Wnt/β-catenin Signaling Pathway Reporter Assay
Principle: The Wnt/β-catenin signaling pathway is crucial in development and disease.[4] Its activation leads to the accumulation of β-catenin in the nucleus, where it associates with TCF/LEF transcription factors to drive the expression of target genes. This assay utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway results in luciferase expression, which can be quantified.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a positive control (e.g., Wnt3a conditioned medium) and a vehicle control.
-
Lysis and Luciferase Assay: After the desired incubation time (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to the controls.
Experimental Workflow: Wnt/β-catenin Reporter Assay
Caption: Workflow for the Wnt/β-catenin reporter assay.
Data Presentation: this compound Effect on Wnt Signaling
| Cell Line | Reporter Assay | This compound Concentration (µM) | Fold Change in Luciferase Activity |
| HEK293T | TCF/LEF Luciferase | 1 | Data to be determined |
| HEK293T | TCF/LEF Luciferase | 10 | Data to be determined |
| HEK293T | TCF/LEF Luciferase | 50 | Data to be determined |
III. Mitochondrial Function Assays
Mitochondria are central to cellular metabolism and are often affected by pharmacological agents.
3.1. Seahorse XF Analyzer for Mitochondrial Respiration
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial function can be determined.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Seahorse Analysis: Load the microplate into the Seahorse XF Analyzer. Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively).
-
Data Analysis: The instrument software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathway: Mitochondrial Electron Transport Chain
Caption: Overview of the mitochondrial electron transport chain.
Data Presentation: this compound Effect on Mitochondrial Respiration
| Cell Line | Parameter | Vehicle Control (OCR, pmol/min) | This compound (10 µM) (OCR, pmol/min) |
| SH-SY5Y | Basal Respiration | Data to be determined | Data to be determined |
| SH-SY5Y | ATP Production | Data to be determined | Data to be determined |
| SH-SY5Y | Maximal Respiration | Data to be determined | Data to be determined |
| SH-SY5Y | Spare Capacity | Data to be determined | Data to be determined |
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, compound concentrations, and incubation times.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stimulus properties of this compound: a novel antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some central effects of this compound, a new potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt Effector TCF4 Is Dispensable for Wnt Signaling in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tiflucarbine Dosage for Central Effects Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for studying the central effects of Tiflucarbine in mice, with a focus on its antidepressant-like and locomotor activity-modulating properties. While specific dosage information from publicly available literature is limited, this document outlines the established experimental protocols and the known effects of this compound to guide researchers in designing their studies.
Data Presentation: this compound Effects on Central Nervous System in Mice
This compound has been evaluated in mice for its potential antidepressant effects and its influence on locomotor activity. The following table summarizes the key findings. It is important to note that the specific dosages used in these mouse studies were not detailed in the available literature. Researchers should consider conducting a dose-response study to determine the optimal concentration for their specific experimental conditions.
| Experimental Assay | Species | Dosage Range (mg/kg, i.p.) | Observed Central Effect | Reference |
| Behavioral Despair Test | Mouse | Not Specified | Shortened immobility time, suggesting an antidepressant-like effect. | [1] |
| Locomotor Activity | Mouse | Not Specified | Repeated administration enhanced D-amphetamine-induced locomotor hyperactivity. | [1] |
| Stimulus Generalization | Rat | 10 | Resulted in stimulus generalization in 5-OMe DMT-trained animals, suggesting nonselective 5-HT agonist activity. | [2] |
Experimental Protocols
Behavioral Despair Test (Forced Swim Test)
This test is a widely used model to screen for antidepressant-like activity. The protocol is based on the principle that when a mouse is placed in an inescapable cylinder of water, it will eventually cease escape-oriented behaviors and become immobile. Antidepressant compounds are known to reduce the duration of immobility.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a solubilizing agent)
-
Transparent glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water bath or other means to maintain water temperature
-
Stopwatch or automated video tracking system
-
Drying cage with a heat lamp
Procedure:
-
Drug Administration: Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneally) at a predetermined time before the test (typically 30-60 minutes).
-
Test Apparatus: Fill the cylinders with water (23-25°C) to a depth of 15 cm, which prevents the mouse from touching the bottom with its tail or paws.
-
Acclimation: Gently place each mouse into a cylinder. The total duration of the test is 6 minutes. The initial 2 minutes are considered an acclimation period and are not scored.
-
Scoring: During the final 4 minutes of the test, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.
Locomotor Activity (Open Field Test)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. A drug's effect on the central nervous system can manifest as an increase or decrease in movement.
Materials:
-
This compound
-
Vehicle
-
Open field arena (a square or circular arena with walls, typically 40x40x30 cm)
-
Automated video tracking system or photobeam sensors
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Drug Administration: Administer this compound or vehicle to mice.
-
Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place a mouse in the center of the open field arena.
-
Data Collection: Record the locomotor activity for a set period, typically 15-30 minutes. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Number of line crossings
-
Rearing frequency
-
-
Data Analysis: Compare the locomotor parameters between the this compound-treated and vehicle-treated groups. An increase in distance traveled or line crossings suggests a stimulant effect, while a decrease may indicate a sedative effect. The time spent in the center can be an indicator of anxiety levels.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflows for the Forced Swim Test and Open Field Test.
Signaling Pathway Diagrams
This compound is a potent inhibitor of serotonin (5-HT) uptake and is known to enhance the responsiveness of the central dopamine system.[1]
Caption: Proposed signaling pathways for this compound's central effects.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Tiflucarbine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Tiflucarbine using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a benzoylurea insecticide that acts as an insect growth regulator. Accurate and reliable analytical methods are essential for residue analysis in environmental samples, quality control of formulations, and research purposes.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[1][2] This method is particularly well-suited for the analysis of non-volatile and thermolabile compounds like many pesticides.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on established principles for pesticide residue analysis and provides a framework for method validation.[3][4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetone (Analytical grade)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for the analysis of related compounds. The recommended starting mobile phase is Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general protocol for soil samples.
-
Drying and Sieving: Air-dry the soil sample at ambient temperature or in an oven at a temperature below 50°C to avoid degradation of the analyte. Once dried, grind the sample and pass it through a 2 mm sieve to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of acetone and vortex or shake vigorously for 10 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction step with another 20 mL of acetone.
-
Combine the supernatants.
-
-
Clean-up (Liquid-Liquid Partitioning):
-
Transfer the combined acetone extract to a separatory funnel.
-
Add 40 mL of a 5% sodium chloride solution and 20 mL of dichloromethane.
-
Shake the funnel vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic layer (dichloromethane).
-
Repeat the partitioning with another 20 mL of dichloromethane.
-
Combine the organic layers and pass them through anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the dichloromethane extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions
The following are recommended starting conditions for the HPLC analysis of this compound, based on methods for similar compounds. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Method Validation
To ensure the reliability of the analytical results, the HPLC method should be validated for several parameters as per regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The this compound peak should be well-resolved from matrix components and any potential interferences. |
| Linearity | A linear relationship between peak area and concentration should be established with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | The recovery should be within 70-120% for pesticide residue analysis. |
| Precision (Repeatability) | The relative standard deviation (RSD) for replicate injections should be ≤ 15%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison.
| Parameter | Result |
| Retention Time (min) | e.g., 8.5 |
| Linearity Range (µg/mL) | e.g., 0.1 - 10 |
| Correlation Coefficient (r²) | e.g., 0.9995 |
| LOD (µg/mL) | e.g., 0.05 |
| LOQ (µg/mL) | e.g., 0.1 |
| Recovery (%) | e.g., 95 ± 5 |
| Precision (RSD %) | e.g., < 5 |
Visualization
Experimental Workflow
The overall workflow for the HPLC analysis of this compound from sample preparation to data analysis is illustrated in the following diagram.
Caption: Workflow for this compound analysis by HPLC.
References
- 1. [High performance liquid chromatography: application in pesticide residue analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pesticide Residue Analysis with HPLC – Accurate Detection [knauer.net]
- 3. Methods of residue analysis [fao.org]
- 4. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Binding Assays for Tiflucarbine Serotonin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflucarbine (BAY-P 4495) is an experimental drug that has demonstrated antidepressant-like effects in preclinical animal studies.[1] Its mechanism of action is reported to involve agonism at the 5-HT1 and 5-HT2 families of serotonin receptors.[1] Further characterization suggests that this compound may act as a nonselective serotonin receptor agonist.[1] Understanding the binding affinity of this compound for various serotonin receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential.
This document provides detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of this compound for key serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. These assays are fundamental in drug discovery for quantifying the interaction between a ligand (this compound) and its target receptors.
Data Presentation: this compound Serotonin Receptor Affinity
Quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at specific serotonin receptor subtypes are not extensively available in publicly accessible literature. However, based on existing studies, a qualitative summary of its interaction is presented below.
| Receptor Family | Interaction Type | Evidence |
| 5-HT₁ | Agonist | Preclinical studies have indicated that this compound acts as an agonist at 5-HT1 receptors.[1] |
| 5-HT₂ | Agonist | This compound has been shown to be an agonist at 5-HT2 receptors.[1] |
Further research utilizing the protocols outlined below is necessary to establish a quantitative binding profile for this compound.
Experimental Protocols: Radioligand Binding Assays
This section details the methodology for determining the binding affinity of this compound for 5-HT1A and 5-HT2A receptors using competitive radioligand binding assays.
Objective
To determine the inhibitor constant (Kᵢ) of this compound for the 5-HT1A and 5-HT2A serotonin receptors.
Materials
-
Test Compound: this compound
-
Cell Membranes: Commercially available or prepared in-house cell membranes expressing the human recombinant 5-HT1A or 5-HT2A receptor.
-
Radioligands:
-
For 5-HT1A: [³H]-8-OH-DPAT (a selective 5-HT1A agonist)
-
For 5-HT2A: [³H]-Ketanserin (a selective 5-HT2A antagonist)
-
-
Non-specific Binding Control:
-
For 5-HT1A: Serotonin (5-HT) at a high concentration (e.g., 10 µM)
-
For 5-HT2A: Spiperone at a high concentration (e.g., 10 µM)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
96-well Microplates
-
Scintillation Vials
-
Scintillation Fluid
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Cell Harvester
-
Liquid Scintillation Counter
Procedure: Membrane Preparation (General)
-
Culture cells expressing the target receptor to a sufficient density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Homogenize the cell pellet in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Procedure: Competitive Binding Assay
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, set up the following experimental conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer
-
Non-specific Binding: Radioligand + Non-specific Binding Control
-
Competitive Binding: Radioligand + varying concentrations of this compound
-
-
Add the appropriate amount of cell membrane preparation to each well. The final protein concentration will need to be optimized for each receptor subtype.
-
Initiate the binding reaction by adding the radioligand to each well at a concentration close to its Kₔ value.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathways
Caption: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway
Experimental Workflow
Caption: Experimental Workflow Diagram
References
Application Notes and Protocols for Testing Tiflucarbine as a 5-HT Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflucarbine is a novel psychoactive compound with a chemical structure distinct from typical antidepressants. Preliminary studies have indicated that this compound acts as a nonselective serotonin (5-HT) receptor agonist, exhibiting activity at both 5-HT1 and 5-HT2 receptor families.[1] These receptor families are critical targets in the development of therapeutics for a range of neuropsychiatric disorders, including depression and anxiety.
This document provides a comprehensive experimental framework to rigorously characterize the activity of this compound as a 5-HT agonist. The protocols outlined herein cover in vitro receptor binding and functional assays to determine the affinity and potency of this compound at key 5-HT receptor subtypes, as well as in vivo behavioral assays to assess its physiological effects in established rodent models.
Experimental Design Overview
The experimental workflow is designed to systematically evaluate the serotonergic activity of this compound, starting from its direct interaction with 5-HT receptors and progressing to its functional consequences at the cellular and whole-organism levels.
Part 1: In Vitro Characterization of this compound
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.
Principle: These assays measure the ability of this compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to a particular receptor subtype. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Receptor Source: Commercially available cell membranes from cell lines stably expressing human 5-HT receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For 5-HT1A: [³H]-8-OH-DPAT
-
For 5-HT2A: [³H]-Ketanserin
-
For other subtypes, select appropriate high-affinity radioligands.
-
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Serotonin).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the appropriate radioligand at a concentration close to its Kd.
-
For non-specific binding wells, add 50 µL of the non-labeled ligand.
-
For experimental wells, add 50 µL of the corresponding this compound dilution.
-
-
Membrane Addition: Add 100 µL of the cell membrane preparation (containing the receptor of interest) to each well. The final volume should be 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
Table 1: Hypothetical Binding Affinity (Ki) of this compound at 5-HT Receptor Subtypes
| Receptor Subtype | Radioligand | This compound Ki (nM) | Reference Compound Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | [Hypothetical Value, e.g., 15.2] | 8-OH-DPAT (0.9) |
| 5-HT1B | [¹²⁵I]-CYP | [Hypothetical Value, e.g., 45.8] | Serotonin (5.1) |
| 5-HT2A | [³H]-Ketanserin | [Hypothetical Value, e.g., 22.5] | Ketanserin (1.2) |
| 5-HT2C | [³H]-Mesulergine | [Hypothetical Value, e.g., 68.1] | Mesulergine (2.5) |
Note: The Ki values for this compound are hypothetical and for illustrative purposes only, as specific experimental data is not publicly available.
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at 5-HT1A and 5-HT2A receptors.
Principle: 5-HT1A receptors are coupled to the inhibitory G-protein, Gαi.[2] Agonist activation of 5-HT1A receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This change in cAMP can be quantified using methods like Homogeneous Time-Resolved Fluorescence (HTRF).
Signaling Pathway:
Experimental Protocol: HTRF cAMP Assay
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
Forskolin (to stimulate adenylyl cyclase and establish a baseline cAMP level).
-
This compound.
-
Reference agonist (e.g., 8-OH-DPAT).
-
Cell culture medium and reagents.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the 5-HT1A expressing cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.
-
Cell Stimulation:
-
Add Forskolin to all wells (except for the negative control) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Add the different concentrations of this compound or the reference agonist to the appropriate wells.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP response) using non-linear regression.
-
Data Presentation:
Table 2: Hypothetical Functional Potency (EC50) of this compound at the 5-HT1A Receptor
| Assay | Parameter | This compound | Reference Agonist (8-OH-DPAT) |
| cAMP Inhibition | EC50 (nM) | [Hypothetical Value, e.g., 35.6] | 2.5 |
| % Max Inhibition | [Hypothetical Value, e.g., 95%] | 100% |
Note: The EC50 and % Max Inhibition values for this compound are hypothetical and for illustrative purposes only.
Principle: 5-HT2A receptors are coupled to the G-protein Gαq.[3] Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration. This change can be measured using calcium-sensitive fluorescent dyes.
Signaling Pathway:
Experimental Protocol: FLIPR Calcium Flux Assay
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 or Calcium 6).
-
This compound.
-
Reference agonist (e.g., Serotonin or DOI).
-
Cell culture medium and reagents.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates and incubate overnight.
-
Dye Loading:
-
Remove the growth medium from the cells.
-
Add the calcium-sensitive dye loading solution to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Compound Plate Preparation: Prepare a separate plate with serial dilutions of this compound and the reference agonist.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure a baseline fluorescence reading from the cell plate.
-
The instrument will then add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC50 value using non-linear regression.
-
Data Presentation:
Table 3: Hypothetical Functional Potency (EC50) of this compound at the 5-HT2A Receptor
| Assay | Parameter | This compound | Reference Agonist (Serotonin) |
| Calcium Flux | EC50 (nM) | [Hypothetical Value, e.g., 58.3] | 8.2 |
| % Max Response | [Hypothetical Value, e.g., 89%] | 100% |
Note: The EC50 and % Max Response values for this compound are hypothetical and for illustrative purposes only.
Part 2: In Vivo Behavioral Assessment of this compound
Objective: To evaluate the in vivo effects of this compound in rodent models sensitive to 5-HT receptor modulation.
Head-Twitch Response (HTR) in Mice
Principle: The head-twitch response in mice is a characteristic behavior that is specifically mediated by the activation of 5-HT2A receptors.[4] This assay is a reliable in vivo model to assess the 5-HT2A agonist activity of a compound.
Experimental Protocol:
-
Animals: Male C57BL/6 mice.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or a vehicle control. A positive control, such as DOI (2.5 mg/kg), should also be included.
-
Observation: Place the mice individually in observation chambers and record the number of head twitches over a 30-minute period, starting 10 minutes after injection.
-
Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation:
Table 4: Hypothetical Effect of this compound on Head-Twitch Response in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Head Twitches (± SEM) |
| Vehicle | - | [Hypothetical Value, e.g., 1.2 ± 0.4] |
| This compound | 1 | [Hypothetical Value, e.g., 5.8 ± 1.2] |
| This compound | 3 | [Hypothetical Value, e.g., 15.4 ± 2.1] |
| This compound | 10 | [Hypothetical Value, e.g., 28.9 ± 3.5] |
| DOI (Positive Control) | 2.5 | [Hypothetical Value, e.g., 35.1 ± 4.0] |
Note: The data presented are hypothetical and for illustrative purposes.
Forced Swim Test (FST) in Rats
Principle: The forced swim test is a commonly used model to screen for antidepressant-like activity.[5] Agonists of 5-HT1A receptors are known to reduce immobility time in this test, which is interpreted as an antidepressant-like effect.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Pre-test Session: On day 1, place each rat in a cylinder of water for 15 minutes.
-
Test Session: On day 2 (24 hours later), administer this compound (e.g., 1, 5, 10 mg/kg, orally), a vehicle control, or a positive control (e.g., imipramine 15 mg/kg) 60 minutes before the test. Place the rats back in the water cylinder for 5 minutes and record the duration of immobility.
-
Data Analysis: Compare the immobility time across the different treatment groups.
Data Presentation:
Table 5: Hypothetical Effect of this compound in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds ± SEM) |
| Vehicle | - | [Hypothetical Value, e.g., 185 ± 12] |
| This compound | 1 | [Hypothetical Value, e.g., 160 ± 10] |
| This compound | 5 | [Hypothetical Value, e.g., 115 ± 9] |
| This compound | 10 | [Hypothetical Value, e.g., 80 ± 7] |
| Imipramine (Positive Control) | 15 | [Hypothetical Value, e.g., 95 ± 8] |
Note: The data presented are hypothetical and for illustrative purposes.
Conclusion
The experimental design and protocols detailed in this document provide a robust framework for the comprehensive evaluation of this compound as a 5-HT receptor agonist. By systematically determining its binding affinity, functional potency, and in vivo behavioral effects, researchers can gain a thorough understanding of its pharmacological profile. This information is essential for guiding further drug development efforts and for elucidating the therapeutic potential of this compound in treating neuropsychiatric disorders.
References
- 1. Stimulus properties of this compound: a novel antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Tiflucarbine for Research Applications
Introduction
Tiflucarbine is a novel heterocyclic compound with potential applications in neuroscience research, particularly in the study of mood disorders. As a research chemical, the availability of a reliable synthesis and purification protocol is paramount to ensure the validity and reproducibility of experimental results. This document provides a detailed application note and protocol for the laboratory-scale synthesis and purification of this compound (CAS 89875-86-5), intended for researchers, scientists, and drug development professionals. The described methods are designed to yield high-purity this compound suitable for in vitro and in vivo studies.
Synthesis of this compound
The synthesis of this compound, chemically known as 9-Ethyl-4-fluoro-7,8,9,10-tetrahydro-1-methyl-6H-pyrido[4,3-b]thieno[3,2-e]indole, is a multi-step process. The following protocol outlines a potential synthetic route based on established methodologies for the formation of similar heterocyclic systems.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol: Multi-step Synthesis of this compound
Materials:
-
Appropriately substituted thiophene and pyridine precursors
-
Condensing agent (e.g., polyphosphoric acid)
-
Ethyl iodide
-
Anhydrous solvents (e.g., toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction setup
Procedure:
-
Step 1: Condensation and Cyclization to form the tetracyclic core.
-
In a round-bottom flask under an inert atmosphere, combine the substituted thiophene and pyridine derivatives in a suitable high-boiling solvent such as toluene.
-
Add a condensing agent like polyphosphoric acid.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by carefully pouring it over ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetracyclic intermediate.
-
-
Step 2: N-Alkylation.
-
Dissolve the crude intermediate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.
-
After the initial effervescence ceases, add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purification of this compound
Purification of the crude product is critical to obtain this compound of a purity suitable for research purposes. A two-step purification process involving column chromatography followed by recrystallization is recommended.
Experimental Workflow: Purification of this compound
Caption: Purification workflow for this compound.
Protocol: Purification by Column Chromatography and Recrystallization
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Eluent system (e.g., Hexane:Ethyl Acetate gradient)
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture)
-
TLC plates (silica gel 60 F254)
-
Standard chromatography and filtration apparatus
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of Hexane:Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the purified this compound from the column chromatography step in a minimal amount of hot recrystallization solvent (e.g., ethanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Reaction Scale | 1-5 g |
| Reaction Time (Cyclization) | 12-24 hours |
| Reaction Time (Alkylation) | 4-6 hours |
| Crude Yield | 60-75% |
Table 2: Purification and Purity Analysis
| Purification Step | Purity (by HPLC) | Overall Yield |
| Crude Product | 50-70% | - |
| After Column Chromatography | >95% | 40-50% |
| After Recrystallization | >98% | 30-40% |
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the synthesis and purification of this compound for research use. Adherence to these methods should yield a high-purity compound suitable for rigorous scientific investigation. Researchers should always perform appropriate analytical characterization (e.g., NMR, Mass Spectrometry, and HPLC) to confirm the identity and purity of the final product. Standard laboratory safety procedures should be followed throughout all experimental work.
Preparation of Tiflucarbine Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Tiflucarbine solutions for use in laboratory experiments. This compound is a novel antidepressant agent with a unique chemical structure.[1] Proper solution preparation is critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired solution concentration.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇FN₂S | MedKoo Biosciences |
| Molecular Weight | 288.38 g/mol | MedKoo Biosciences |
| CAS Number | 89875-86-5 | MedKoo Biosciences |
| Appearance | To be determined (likely a solid) | MedKoo Biosciences |
Solubility Data
General Guidance on Solubility:
-
Polar Aprotic Solvents: Compounds with complex heterocyclic structures like this compound are often soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Alcohols: Ethanol and methanol may also be suitable solvents, particularly for creating working solutions from a DMSO stock.
-
Aqueous Solutions: Direct solubility in aqueous buffers is expected to be low. For cell-based assays, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous culture medium. The final concentration of the organic solvent should be kept low (typically <0.1% v/v) to avoid solvent-induced cellular toxicity.
Experimental Protocols
Safety Precautions
As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, it is imperative to handle this compound with caution, assuming it may be hazardous. The following general safety precautions should be followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered compound or volatile organic solvents.
-
Handling Powder: Avoid inhalation of the powder. Use a spatula for transferring the solid and prevent aerosolization.
-
Waste Disposal: Dispose of all waste materials (solid compound, solutions, and contaminated consumables) in accordance with institutional and local regulations for chemical waste.
Protocol for Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound. The exact solvent and concentration will depend on the experimental requirements and the determined solubility.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Determine the Required Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a tared, sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for long-term storage. Before each use, thaw the solution at room temperature and vortex gently to ensure homogeneity.
Table 2: Example Preparation of a 10 mM this compound Stock Solution in DMSO
| Parameter | Value |
| Desired Stock Concentration | 10 mM (0.01 mol/L) |
| Desired Volume | 1 mL (0.001 L) |
| Molecular Weight | 288.38 g/mol |
| Calculated Mass | 2.88 mg |
| Solvent | Anhydrous DMSO |
| Storage Temperature | -20°C or -80°C |
Protocol for Preparing Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution into a suitable buffer or cell culture medium.
Materials:
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw the this compound stock solution at room temperature and vortex gently.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in the solvent used for the stock (e.g., DMSO).
-
Final Dilution: Add the required volume of the stock solution (or intermediate dilution) to the final volume of the aqueous buffer or medium. Pipette up and down several times to ensure thorough mixing.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level for your specific experiment (typically ≤ 0.1% v/v). Prepare a vehicle control solution containing the same final concentration of the solvent.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation.
Signaling Pathways and Experimental Workflows
This compound has been identified as a potent 5-hydroxytryptamine (5-HT) uptake inhibitor and a nonselective 5-HT agonist, with activity at 5-HT1A and 5-HT2 receptors.[1] Additionally, studies have shown that subchronic treatment with this compound can lead to the down-regulation of beta-adrenoceptors.[2]
Caption: this compound's interaction with serotonergic and adrenergic pathways.
The following diagram illustrates a general workflow for the preparation and use of this compound solutions in a laboratory setting.
Caption: General workflow for preparing and using this compound solutions.
References
Troubleshooting & Optimization
Overcoming Tiflucarbine low solubility in aqueous solutions
Welcome to the technical support center for Tiflucarbine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with this compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an experimental drug that acts as an agonist for the 5-HT1 and 5-HT2 serotonin receptor families and also functions as a calmodulin inhibitor[1]. Its complex heterocyclic structure contributes to its poor solubility in aqueous solutions, a common challenge for many new chemical entities[2]. This low solubility can hinder its bioavailability and limit its therapeutic efficacy in preclinical and clinical studies, as drugs must typically be in a dissolved state to be absorbed and exert a pharmacological effect[3].
Q2: What are the general strategies to improve the aqueous solubility of a compound like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][4] These can be broadly categorized as:
-
Physical Modifications: Techniques such as particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.
-
Chemical Modifications: Using pH adjustment, creating salt forms, or forming complexes.
-
Use of Excipients: Employing agents like co-solvents, surfactants (which form micelles), and cyclodextrins (which form inclusion complexes) to increase the drug's solubility in the formulation.
Q3: Which solubility enhancement technique is best for this compound?
A3: The optimal method depends on several factors, including the required concentration, the experimental model (in vitro vs. in vivo), and the desired dosage form. For early-stage research, using co-solvents or cyclodextrins is often a rapid and effective approach. For in vivo studies, formulations involving surfactants or nanosuspensions might be more appropriate to improve bioavailability. A systematic screening of different methods is recommended.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
This guide provides a logical workflow for troubleshooting issues with this compound precipitating out of your aqueous experimental buffer.
References
Tiflucarbine stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tiflucarbine for long-term storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) about this compound Stability
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: While specific long-term stability data for this compound is not extensively published, based on its chemical structure—a complex heterocyclic molecule containing a trifluoromethyl group—several factors can be inferred to impact its stability. These include:
-
Temperature: Elevated temperatures can accelerate degradation kinetics. For long-term storage, it is advisable to keep this compound at low temperatures, such as -20°C or -80°C.
-
Light: Exposure to UV or visible light can lead to photolytic degradation. This compound should be stored in light-protected containers.
-
pH: The stability of this compound in solution is likely pH-dependent. Extreme acidic or alkaline conditions may cause hydrolysis. It is recommended to maintain solutions at a neutral pH unless experimental conditions require otherwise.
-
Oxidation: The presence of oxidizing agents could potentially degrade this compound. Storage in an inert atmosphere (e.g., under argon or nitrogen) can mitigate this risk, especially for solutions.
-
Moisture: For solid forms of this compound, absorption of moisture can lead to hydrolysis or physical changes. It should be stored in a desiccated environment.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Container | Additional Precautions |
| Solid (Powder) | -20°C or -80°C | Tightly sealed, amber glass vial | Store in a desiccator to protect from moisture. |
| Stock Solution | -80°C | Tightly sealed, amber glass vial or polypropylene tube | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas before sealing. |
Q3: How many freeze-thaw cycles can a this compound stock solution undergo without significant degradation?
A3: There is no specific data on the effect of freeze-thaw cycles on this compound. However, as a general best practice for complex organic molecules, it is highly recommended to minimize freeze-thaw cycles. For stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated temperature fluctuations that can lead to degradation.
Troubleshooting Guide for this compound Stability Assessment
This guide addresses common issues that may arise during the analysis of this compound stability using High-Performance Liquid Chromatography (HPLC).
Problem 1: Inconsistent peak areas for this compound standard in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Standard solution degradation | Prepare fresh standard solutions daily from a solid stock stored under recommended conditions. |
| Incomplete dissolution | Ensure complete dissolution of the this compound standard in the chosen solvent by vortexing and/or sonicating. |
| Evaporation of solvent | Use autosampler vials with septa and caps to minimize solvent evaporation. |
| HPLC system variability | Check the HPLC system for leaks, ensure the pump is delivering a consistent flow rate, and verify the injector precision. |
Problem 2: Appearance of unexpected peaks in the chromatogram of a stored this compound sample.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This is the primary indication of instability. Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. |
| Contamination | Analyze a blank (solvent) injection to rule out contamination from the solvent or HPLC system. Ensure proper cleaning of all glassware and equipment. |
| Excipient interference (if in formulation) | Analyze a placebo sample (formulation without this compound) to identify peaks originating from excipients. |
Problem 3: Shift in the retention time of the this compound peak.
| Possible Cause | Troubleshooting Step |
| Change in mobile phase composition | Prepare fresh mobile phase and ensure accurate mixing of components. Degas the mobile phase before use. |
| Column degradation | Flush the column with a strong solvent or replace it if it has exceeded its recommended lifetime or number of injections. |
| Fluctuation in column temperature | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Change in flow rate | Check the HPLC pump for proper functioning and ensure there are no leaks in the system. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This proposed method is based on general principles for the analysis of benzamide-containing pharmaceutical compounds and should be validated for specificity, linearity, accuracy, and precision before use.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30-31 min: 90% to 30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan of this compound) |
Solutions Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.
Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines). |
Note: Samples should be neutralized (if acidic or basic) and diluted to a suitable concentration before HPLC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation study of this compound.
Signaling Pathways of this compound
This compound is known to act as an agonist at serotonin 5-HT1 and 5-HT2 receptors and as a calmodulin inhibitor.[1]
1. Serotonin Receptor Agonism:
Caption: this compound's agonistic action on 5-HT1 and 5-HT2 receptors.
2. Calmodulin Inhibition:
Caption: this compound's inhibitory effect on the calmodulin signaling pathway.
References
Technical Support Center: A Guide to Improving Tiflucarbine Synthesis Yield
For researchers, scientists, and drug development professionals engaged in the synthesis of Tiflucarbine, achieving a high yield of a pure product is a paramount objective. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during the synthesis process. By understanding the critical parameters of each reaction step, potential side reactions, and optimization strategies, you can significantly enhance the efficiency and success of your this compound synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two primary stages of this compound synthesis: the amidation reaction to form the key intermediate, 2-chloro-N-(2,4-difluorophenyl)nicotinamide, and the subsequent Williamson ether synthesis to yield the final this compound product.
Part 1: Synthesis of 2-chloro-N-(2,4-difluorophenyl)nicotinamide
Issue 1: Low Yield of the Amide Intermediate
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete reaction | - Ensure the use of a suitable activating agent for the carboxylic acid, such as thionyl chloride or oxalyl chloride, to form the more reactive acyl chloride. - A one-pot method starting from 2-chloro-3-trichloromethylpyridine and reacting it with water in the presence of a catalyst like anhydrous FeCl₃ can be an efficient alternative to generating the acyl chloride in situ.[1] - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Increased conversion of the starting materials to the desired amide product. A patent for a one-pot synthesis reported a yield of 78% under optimized conditions.[1] |
| Side reactions | - Control the reaction temperature. The amidation reaction is typically carried out at a low temperature (0-5°C) during the addition of the amine to the acyl chloride to minimize the formation of byproducts. - The choice of base is critical. Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile. | Reduced formation of impurities and a cleaner reaction profile, leading to a higher isolated yield of the desired product. |
| Suboptimal stoichiometry | - Use a slight excess (1.05-1.1 equivalents) of 2,4-difluoroaniline to ensure the complete consumption of the more valuable acyl chloride intermediate. | Maximization of the conversion of the limiting reagent, thereby improving the overall yield. |
| Moisture contamination | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride intermediate. | Prevention of the formation of the corresponding carboxylic acid, which is a common byproduct that can complicate purification and lower the yield. |
Issue 2: Difficulty in Purifying the Amide Intermediate
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Presence of unreacted starting materials | - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Employ column chromatography for purification if simple recrystallization is insufficient to remove unreacted 2-chloronicotinic acid or 2,4-difluoroaniline. | Isolation of the pure amide intermediate, free from starting materials that could interfere with the subsequent etherification step. |
| Formation of colored impurities | - Treat the crude product with activated carbon during recrystallization to remove colored byproducts. | A whiter, purer solid product. |
Part 2: Williamson Ether Synthesis of this compound
Issue 3: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete deprotonation of the phenol | - Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to ensure complete formation of the phenoxide nucleophile. The choice of a suitable base is crucial for the success of Williamson ether synthesis.[2][3] | Enhanced concentration of the active nucleophile, leading to a faster and more complete reaction. |
| Competing elimination reaction | - While the substrate in this compound synthesis (2-chloro-N-(2,4-difluorophenyl)nicotinamide) is an aryl halide and not prone to elimination, it's a key consideration in Williamson ether synthesis in general. To maximize substitution, the reaction temperature should be carefully controlled.[4] | Minimized formation of undesired byproducts and maximization of the ether product. |
| Low reactivity of the aryl chloride | - The nucleophilic aromatic substitution (SNAr) on the 2-chloronicotinamide is the key step. To enhance the reaction rate, consider the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt. PTCs can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs. | Increased reaction rate and potentially higher yield, especially in a solid-liquid or liquid-liquid two-phase system. |
| Suboptimal solvent choice | - Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the SNAr reaction. | Improved solubility of the reactants and a more efficient reaction. |
| Inappropriate reaction temperature | - The reaction temperature for Williamson ether synthesis is typically in the range of 50-100°C. However, for this specific SNAr, the optimal temperature may need to be determined experimentally. Start with a moderate temperature (e.g., 80°C) and adjust as needed based on reaction monitoring. | An optimized reaction rate that balances reaction speed with the minimization of side reactions. |
Issue 4: Formation of Byproducts in the Final Product
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Hydrolysis of the amide bond | - Ensure anhydrous reaction conditions and use a non-aqueous workup if possible to prevent hydrolysis of the amide linkage in this compound. | Preservation of the final product structure and improved purity. |
| Presence of unreacted intermediates | - Optimize the reaction to ensure complete conversion. - Utilize purification techniques such as column chromatography or recrystallization to remove unreacted 2-chloro-N-(2,4-difluorophenyl)nicotinamide and 3-(trifluoromethyl)phenol. | A final product with high purity, meeting the required specifications for downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the amidation of a 2-chloronicotinic acid derivative with 2,4-difluoroaniline to form the key intermediate, 2-chloro-N-(2,4-difluorophenyl)nicotinamide. The second step is a Williamson ether synthesis, where the intermediate is reacted with 3-(trifluoromethyl)phenol in the presence of a base to form the final this compound product.
Q2: How can I improve the yield of the initial amidation step?
A2: To improve the yield of the amidation step, consider using a one-pot synthesis method starting from 2-chloro-3-trichloromethylpyridine. This method avoids the isolation of the reactive acyl chloride intermediate and has been reported to provide a good yield. Additionally, ensure anhydrous conditions, use a slight excess of the amine, and control the temperature during the reaction.
Q3: What are the key parameters to control during the Williamson ether synthesis of this compound?
A3: The critical parameters for the Williamson ether synthesis step are the choice of a strong, non-nucleophilic base to form the phenoxide, the use of a polar aprotic solvent to facilitate the reaction, and careful control of the reaction temperature to promote the desired nucleophilic aromatic substitution while minimizing potential side reactions. The use of a phase-transfer catalyst can also be beneficial.
Q4: What are the common impurities I might encounter in my final this compound product?
A4: Common impurities can include unreacted starting materials such as 2-chloro-N-(2,4-difluorophenyl)nicotinamide and 3-(trifluoromethyl)phenol. Byproducts from side reactions, though less common for this specific SNAr reaction, could theoretically arise. Hydrolysis of the amide bond under harsh workup conditions could also lead to impurities.
Q5: What purification techniques are most effective for this compound?
A5: Recrystallization from a suitable solvent system is a common and effective method for purifying the final this compound product. If significant impurities are present, column chromatography may be necessary to achieve the desired level of purity.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-chloro-N-(2,4-difluorophenyl)nicotinamide
This protocol is adapted from patent literature and describes an efficient one-pot synthesis of the key amide intermediate.
Materials:
-
2-chloro-3-trichloromethylpyridine
-
Anhydrous Ferric Chloride (FeCl₃)
-
Water
-
2,4-difluoroaniline
-
1,2-dichloroethane (solvent)
-
10% Sodium Hydroxide (NaOH) solution
Procedure:
-
To a reaction flask, add 2-chloro-3-trichloromethylpyridine (1 equivalent), anhydrous FeCl₃ (0.2 equivalents), and 1,2-dichloroethane.
-
Heat the mixture to reflux.
-
Slowly add water (1 equivalent) to the refluxing mixture over several hours.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and filter off the catalyst.
-
Cool the filtrate containing the in-situ generated 2-chloronicotinoyl chloride to 5-20°C.
-
Slowly add 2,4-difluoroaniline (1 equivalent) to the cooled solution.
-
After the addition is complete, slowly add 10% NaOH solution until the pH of the aqueous layer is between 8 and 9.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Add water to dissolve any inorganic salts and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield 2-chloro-N-(2,4-difluorophenyl)nicotinamide.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a general procedure for the final etherification step.
Materials:
-
2-chloro-N-(2,4-difluorophenyl)nicotinamide
-
3-(trifluoromethyl)phenol
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) (optional)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add 3-(trifluoromethyl)phenol (1.1 equivalents) and anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-chloro-N-(2,4-difluorophenyl)nicotinamide (1 equivalent) and the phase-transfer catalyst (if used, 0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of the key intermediate and the final product, based on available literature and general principles of organic synthesis.
Table 1: Influence of Reaction Conditions on the Yield of 2-chloro-N-(2,4-difluorophenyl)nicotinamide
| Parameter | Condition | Reported Yield (%) | Reference |
| Synthesis Method | One-pot from 2-chloro-3-trichloromethylpyridine | 78 | |
| Catalyst (One-pot) | Anhydrous FeCl₃ | 78 | |
| Base (Amidation) | 10% NaOH (to pH 8-9) | 78 |
Table 2: General Optimization Parameters for Williamson Ether Synthesis of this compound
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Strong Base (e.g., NaH, K₂CO₃) | High | Ensures complete formation of the reactive phenoxide. |
| Weak Base (e.g., Triethylamine) | Low | Incomplete deprotonation of the phenol. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | High | Solubilizes reactants and facilitates SNAr. |
| Non-polar (e.g., Toluene) | Low | Poor solubility of the ionic intermediate. | |
| Temperature | 80-100°C | Optimal | Balances reaction rate and potential for side reactions. |
| < 60°C | Low | Slow reaction rate. | |
| > 120°C | May Decrease | Potential for byproduct formation. | |
| Catalyst | Phase-Transfer Catalyst | May Increase | Enhances reaction rate in multiphase systems. |
| No Catalyst | Baseline | Reaction may be slow without a catalyst. |
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
This compound Synthesis Pathway
Caption: Key steps in the synthesis of this compound.
References
- 1. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4700005A - Preparation of phenolic ethers - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Tiflucarbine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Tiflucarbine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: this compound is a complex heterocyclic compound with a molecular formula of C₁₆H₁₇FN₂S and a molecular weight of approximately 288.4 g/mol [1]. Its structure includes a fluorinated benzamide-like moiety, a sulfur-containing thiophene ring, and a tertiary amine, making it a basic compound. These features dictate its behavior in reverse-phase HPLC, influencing retention, peak shape, and potential for secondary interactions with the stationary phase.
Q2: What is a typical starting HPLC method for this compound analysis?
Q3: Why is my this compound peak tailing?
A3: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary ionic interactions between the protonated amine groups on this compound and ionized residual silanol groups on the silica-based stationary phase of the column. Adjusting the mobile phase pH to a lower value (e.g., pH 2-4) can help to suppress the ionization of silanols and reduce these interactions, leading to more symmetrical peaks.
Q4: I am observing ghost peaks in my chromatogram. What are the likely causes?
A4: Ghost peaks are extraneous peaks that can appear in your chromatogram and may originate from several sources. Common causes include contamination in the mobile phase, sample solvent, or from previous injections (carryover). To troubleshoot, you can run a blank gradient (injecting only the mobile phase) to see if the ghost peak is still present, which would indicate a contaminated solvent or system.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems you may encounter during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly affect the accuracy and precision of your quantification.
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups. | - Lower the mobile phase pH to 2-4 with formic or phosphoric acid.- Use a column with a low-activity silica or an end-capped column.- Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Column Overload. | - Reduce the injection volume or dilute the sample. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High sample concentration. | - Dilute the sample. |
Problem 2: Poor Resolution
Inadequate separation between this compound and other components in the sample matrix can lead to inaccurate results.
| Symptom | Potential Cause | Suggested Solution |
| Co-eluting peaks | Inappropriate mobile phase composition. | - Optimize the organic-to-aqueous ratio in the mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Unsuitable column chemistry. | - Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl if currently using C18) to exploit different selectivity. | |
| Insufficient column efficiency. | - Use a longer column or a column with a smaller particle size. |
Problem 3: Ghost Peaks
Unidentified peaks in the chromatogram can interfere with the analysis.
| Symptom | Potential Cause | Suggested Solution |
| Peaks in blank runs | Contaminated mobile phase or system. | - Prepare fresh mobile phase with high-purity solvents.- Flush the HPLC system thoroughly. |
| Peaks appear after sample injection | Carryover from previous injections. | - Implement a robust needle wash protocol in the autosampler.- Inject a strong solvent blank after a high-concentration sample. |
| Sample diluent impurities. | - Analyze the sample diluent as a blank injection. |
Experimental Protocols
Proposed HPLC Method for this compound Analysis
This protocol is a recommended starting point for the analysis of this compound, based on methods for structurally similar compounds.
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key components of the HPLC system to check during troubleshooting.
References
Tiflucarbine Behavioral Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving Tiflucarbine. The complex pharmacology of this compound, a putative antidepressant, can lead to variability in experimental outcomes. This guide aims to address potential sources of these inconsistencies and offer standardized protocols to improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences its behavioral effects?
A1: this compound is primarily a potent inhibitor of 5-hydroxytryptamine (5-HT) uptake, which is consistent with its classification as a potential antidepressant. However, its behavioral profile is complex due to its interactions with multiple neurotransmitter systems. It is also a nonselective 5-HT agonist with activity at both 5-HT1 and 5-HT2 receptors. Furthermore, repeated administration has been shown to enhance the responsiveness of the central dopamine system and down-regulate beta-adrenoceptors. This multifaceted pharmacology is a key reason for potentially variable behavioral results.
Q2: I am observing inconsistent results in the forced swim test with this compound. What could be the cause?
A2: Inconsistent results in the forced swim test (FST), where this compound is expected to reduce immobility time, can arise from several factors. These include, but are not limited to:
-
Dosage: The dose-response relationship for this compound in the FST may be complex. It is crucial to perform a full dose-response study to identify the optimal dose for producing an antidepressant-like effect.
-
Timing of Administration: The time between drug administration and testing can significantly impact the results. Ensure a consistent and optimal time window is used.
-
Animal Strain: Different strains of mice and rats can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[1][2]
-
Experimental Conditions: Minor variations in water temperature, cylinder dimensions, and handling procedures can influence the stress levels of the animals and affect their behavior in the FST.[2][3][4]
Q3: Why might this compound's effects on locomotor activity be variable when co-administered with amphetamine?
A3: this compound has been reported to enhance D-amphetamine-induced locomotor hyperactivity after repeated administration. Variability in this effect could be due to:
-
Duration of this compound Treatment: The enhancement of dopaminergic activity is noted after repeated administration. Acute or sub-chronic treatment regimens may not produce the same effect.
-
Genetic Background of Animals: The locomotor response to amphetamine is known to be dependent on the genetic background of the mice.
-
Baseline Dopaminergic Tone: The existing state of the dopaminergic system in the experimental animals can influence the magnitude of the response to this compound and amphetamine co-administration.
Q4: My results for this compound in the clonidine-induced aggression model are not consistent. What should I check?
A4: this compound has been shown to inhibit clonidine-induced aggressiveness. Inconsistencies in this behavioral assay can be attributed to:
-
Animal Strain: The aggressive response to clonidine is highly dependent on the mouse strain used. Some strains may not exhibit aggression in response to clonidine at all.
-
Dosage of Clonidine and this compound: The doses of both compounds need to be carefully titrated to achieve the desired effect without causing confounding sedative or motor side effects.
-
Social and Environmental Factors: Housing conditions (e.g., isolation-induced aggression) and other environmental stressors can impact the baseline levels of aggression and the response to pharmacological agents.
Troubleshooting Guides
Inconsistent Antidepressant-like Effects in the Forced Swim Test
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in immobility time across this compound-treated animals. | 1. Inconsistent drug administration. 2. Variation in individual animal stress response. 3. Subtle differences in experimental procedure. | 1. Ensure precise and consistent dosing and administration route. 2. Acclimatize animals to the facility and handling for a sufficient period before the experiment. 3. Standardize all aspects of the FST protocol, including water temperature and handling. |
| No significant difference between this compound and vehicle groups. | 1. Suboptimal dose of this compound. 2. Inappropriate timing of the test after drug administration. 3. Animal strain is not sensitive to the antidepressant-like effects of this compound. | 1. Conduct a dose-response study to determine the effective dose range. 2. Perform a time-course experiment to identify the peak effect of the drug. 3. Consider using a different, well-characterized strain for antidepressant studies. |
| Increased immobility with this compound treatment. | 1. High dose of this compound causing sedative effects. 2. Paradoxical drug effect at certain doses. | 1. Lower the dose of this compound. 2. Test a wider range of doses to identify a potential U-shaped dose-response curve. |
Variable Results in Amphetamine-Induced Hyperactivity
| Symptom | Possible Cause | Troubleshooting Step |
| Lack of potentiation of amphetamine's effects by this compound. | 1. Acute this compound administration instead of chronic. 2. Ceiling effect of amphetamine dose. | 1. Implement a chronic this compound treatment regimen (e.g., daily for 7-14 days). 2. Use a sub-maximal dose of amphetamine that allows for the observation of a potentiating effect. |
| High inter-individual variability in locomotor response. | 1. Genetic heterogeneity in outbred animal stocks. 2. Differences in metabolism of this compound or amphetamine. | 1. Use an inbred strain of mice to reduce genetic variability. 2. Ensure animals are of similar age and weight, and control for factors that can affect drug metabolism. |
Inconsistent Findings in Clonidine-Induced Aggression
| Symptom | Possible Cause | Troubleshooting Step |
| No aggressive behavior observed with clonidine administration. | 1. Use of a non-responsive mouse strain. | 1. Select a mouse strain known to exhibit aggression in response to clonidine, such as BALB/c or DBA/1. |
| This compound does not inhibit clonidine-induced aggression. | 1. Insufficient dose of this compound. 2. Timing of this compound administration is not optimal to counteract the effects of clonidine. | 1. Perform a dose-response study for this compound's inhibitory effect. 2. Adjust the pre-treatment time with this compound before clonidine administration. |
Data Presentation
Table 1: Summary of Expected Behavioral Effects of this compound and Potential for Inconsistent Results
| Behavioral Assay | Expected Outcome with this compound | Potential for Inconsistent Results | Key Influencing Factors |
| Forced Swim Test | Decrease in immobility time | High | Animal strain, sex, age, drug dosage, treatment duration, water temperature, handling procedures. |
| Amphetamine-Induced Hyperactivity | Potentiation of hyperactivity (with repeated administration) | Medium | Duration of this compound treatment (acute vs. chronic), amphetamine dose, animal strain. |
| Clonidine-Induced Aggression | Inhibition of aggressive behavior | High | Animal strain, clonidine dose, this compound dose, housing conditions. |
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter).
-
Water at a controlled temperature (23-25°C).
-
Video recording system.
Procedure:
-
Fill the cylinder with water to a depth of 15 cm.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Gently place the animal into the water.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
At the end of the test, remove the animal, dry it with a towel, and return it to its home cage.
Amphetamine-Induced Hyperactivity
Objective: To assess the effect of this compound on dopamine-mediated locomotor activity.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Automated activity monitoring system or video tracking software.
Procedure:
-
Administer this compound or vehicle according to the desired treatment regimen (e.g., daily for 14 days).
-
On the test day, administer the final dose of this compound or vehicle.
-
After a specified pre-treatment time, administer D-amphetamine or saline.
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
Clonidine-Induced Aggression
Objective: To evaluate the anti-aggressive properties of this compound.
Materials:
-
Standard mouse cages.
-
Video recording system.
Procedure:
-
House male mice of a susceptible strain (e.g., BALB/c) individually for a period before the test to increase baseline aggression.
-
Administer this compound or vehicle.
-
After a specified pre-treatment time, administer clonidine.
-
Pair the mice in a neutral cage and record their interactions for a defined period (e.g., 10-15 minutes).
-
Score aggressive behaviors, such as latency to the first attack, number of attacks, and cumulative attack time.
Mandatory Visualizations
References
Technical Support Center: Tiflucarbine Dosage Optimization
Notice: The following information is intended for researchers, scientists, and drug development professionals. Tiflucarbine is an experimental compound, and publicly available data is limited. This guide is based on established pharmacological principles and research on related compounds. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an experimental drug that has shown potential antidepressant effects in preclinical studies.[1] Its primary mechanisms of action are as an agonist of the 5-HT1 and 5-HT2 serotonin receptor families and as a calmodulin inhibitor.[1][2] As a nonselective 5-HT agonist, it influences various physiological and neurological processes.[2]
Q2: What are the known or anticipated side effects of this compound?
Specific clinical side effect profiles for this compound are not well-documented in publicly available literature due to its experimental nature. However, based on its mechanism of action as a serotonin receptor agonist, potential side effects could be extrapolated from similar compounds and may include:
-
Central Nervous System: Dizziness, headache, drowsiness, and potential for serotonin syndrome when co-administered with other serotonergic agents.
-
Gastrointestinal: Nausea, vomiting, and diarrhea.
-
Cardiovascular: Changes in heart rate and blood pressure.
It is crucial to conduct thorough preclinical toxicology studies to identify the specific side effect profile of this compound.
Q3: How can we begin to optimize the dosage of this compound to minimize side effects in our preclinical models?
Dosage optimization for a novel compound like this compound should follow a systematic approach. The initial step involves determining the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). Subsequently, dose-response studies should be conducted to establish the therapeutic window, identifying the dose range that provides efficacy with acceptable toxicity.
Troubleshooting Guide for Preclinical this compound Experiments
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High incidence of adverse effects (e.g., sedation, tremors) in animal models. | The initial dose is too high. | 1. Reduce the starting dose by 50% and perform a dose-escalation study. 2. Monitor animals closely for the onset of adverse effects and establish a clear scoring system. 3. Ensure the formulation and route of administration are appropriate for the animal model. |
| Lack of therapeutic effect at non-toxic doses. | 1. The compound may have low bioavailability. 2. The chosen animal model may not be appropriate. 3. The dosage range is below the therapeutic threshold. | 1. Conduct pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound. 2. Verify the suitability of the disease model. 3. Gradually escalate the dose while closely monitoring for both efficacy and toxicity. |
| Unexpected off-target effects are observed. | This compound's activity at multiple serotonin receptor subtypes or its calmodulin inhibitory action may be responsible. | 1. Profile the binding affinity of this compound against a panel of receptors to identify potential off-targets. 2. Utilize selective antagonists for suspected off-target receptors in co-administration studies to isolate the cause of the adverse effect. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), age- and weight-matched.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture). Ensure the final concentration of the vehicle is non-toxic.
-
Dose Escalation:
-
Begin with a low starting dose, estimated from in vitro data or literature on similar compounds.
-
Administer single doses to small groups of animals (n=3-5 per group) in an escalating manner (e.g., modified Fibonacci series).
-
Observe animals for a defined period (e.g., 72 hours) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
-
Data Collection: Record all observations, including body weight, food and water intake, and any observed adverse effects. Perform terminal necropsy and histopathology on major organs.
Visualizations
Caption: Preclinical workflow for this compound dosage optimization.
Caption: this compound's agonistic action on 5-HT receptors.
References
Tiflucarbine Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Tiflucarbine in biochemical assays. This compound is an experimental drug known to act as an agonist at serotonin 5-HT1 and 5-HT2 receptors and as a calmodulin inhibitor.[1] These interactions, along with its physicochemical properties, can potentially lead to misleading results in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is known to interact with the following targets:
-
Serotonin 5-HT1 and 5-HT2 Receptors: It acts as an agonist at these G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.
-
Calmodulin (CaM): It functions as a calmodulin inhibitor, binding directly to this ubiquitous calcium-binding protein and preventing it from activating its target enzymes. This compound has been shown to bind to calmodulin with low micromolar affinity.
Q2: What types of biochemical assays are most likely to be affected by this compound interference?
A2: Given its known targets, this compound may interfere with:
-
Serotonin Receptor Binding and Functional Assays: Assays measuring ligand binding to 5-HT1 or 5-HT2 receptors, or functional readouts such as second messenger accumulation (e.g., cAMP, IP1) or calcium mobilization.
-
Calmodulin-Dependent Enzyme Assays: Assays for enzymes regulated by calmodulin, such as phosphodiesterases, calcineurin, and CaM kinases.
-
Fluorescence-Based Assays: As an indole derivative, this compound has the potential to exhibit intrinsic fluorescence, which can interfere with fluorescence-based readouts (e.g., FRET, FP, fluorescence intensity).
-
Assays Prone to Small Molecule Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes.
Q3: My fluorescent assay shows a high background signal in the presence of this compound. What could be the cause?
A3: This is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Indole-containing compounds can exhibit fluorescence. To confirm this, run a control experiment with this compound in the assay buffer without the fluorescent probe and measure the signal at the assay's excitation and emission wavelengths.
Q4: I am observing inhibition in my enzyme assay, but I'm not sure if it's a specific effect of this compound. How can I investigate this?
A4: The observed inhibition could be due to non-specific effects such as compound aggregation. A common way to test for this is to perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, it is likely that the compound is forming aggregates that inhibit the enzyme non-specifically.
Q5: How can I mitigate interference from this compound in my assays?
A5: Several strategies can be employed:
-
Use Orthogonal Assays: Confirm your findings using a different assay format that relies on a distinct detection principle.
-
Control Experiments: Always include appropriate controls, such as "compound alone" (to check for autofluorescence or signal quenching) and "compound with detection reagents" (to check for direct interference with the detection system).
-
Detergent Addition: For suspected aggregation, include a low concentration of a non-ionic detergent.
-
Optimize Assay Conditions: Adjusting buffer composition, pH, or ionic strength can sometimes reduce non-specific interactions.
-
For Fluorescence Assays: If autofluorescence is an issue, consider using red-shifted fluorescent probes, as interference from small molecules is often less pronounced at longer wavelengths.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Activity in Serotonin Receptor Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background signal in fluorescence-based assays (e.g., Calcium mobilization with fluorescent dyes) | This compound autofluorescence. | 1. Run a "this compound only" control in assay buffer to quantify its intrinsic fluorescence. 2. Subtract the background fluorescence from this compound-containing wells. 3. If possible, switch to a red-shifted fluorescent dye to minimize excitation of this compound. |
| Inconsistent results between different assay formats (e.g., binding vs. functional assay) | Assay-specific interference. | 1. For binding assays, ensure the radioligand or fluorescent ligand is not displaced by non-specific interactions. 2. For functional assays, check for interference with downstream signaling components or the detection system (e.g., luciferase, HRP). |
| Apparent inhibition at high concentrations, regardless of the 5-HT receptor subtype | Compound aggregation. | 1. Re-test the inhibitory activity in the presence of 0.01% Triton X-100. A loss of inhibition suggests aggregation. 2. Determine the critical aggregation concentration (CAC) of this compound using techniques like dynamic light scattering (DLS). |
Guide 2: Troubleshooting Interference in Calmodulin-Dependent Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inhibition of a calmodulin-dependent enzyme that is not reversed by increasing calmodulin concentration. | Non-specific enzyme inhibition or assay interference. | 1. Perform a counter-screen with an unrelated enzyme to check for specificity. 2. Test for compound aggregation by adding a non-ionic detergent. |
| Interference in a calmodulin-protein binding assay (e.g., pull-down, AlphaScreen). | Disruption of the detection method. | 1. For AlphaScreen, test this compound against the beads alone to check for quenching or non-specific binding. 2. For pull-down assays, ensure this compound is not causing the target protein or calmodulin to precipitate. |
| Variability in IC50 values across different experiments. | Sensitivity to assay conditions. | 1. Carefully control the concentrations of Ca2+, calmodulin, and the target enzyme. 2. Ensure consistent incubation times and temperatures. |
Quantitative Data Summary
| Target | Interaction Type | Affinity/Potency | Notes |
| Calmodulin (CaM) | Inhibitor | Low micromolar affinity | Direct binding to CaM has been demonstrated. |
| 5-HT1 Receptors | Agonist | Not Reported | |
| 5-HT2 Receptors | Agonist | Not Reported |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of a specific assay.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer to be used in the primary experiment.
-
In a microplate, add the this compound dilutions to wells in triplicate.
-
Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent-Based Assay for Investigating Compound Aggregation
Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol to measure the inhibitory effect of a dilution series of this compound.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the this compound dilutions and other assay components.
-
Incubate both sets of reactions and measure the activity.
-
Compare the dose-response curves. A significant rightward shift or complete loss of inhibition in the presence of detergent is indicative of aggregation-based inhibition.
Visualizations
Caption: this compound's dual mechanism of action.
References
Technical Support Center: Tiflucarbine Oral Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of Tiflucarbine to rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is an experimental drug with antidepressant effects observed in animal studies. It functions as an agonist for the 5-HT1 and 5-HT2 serotonin receptor families and also acts as a calmodulin inhibitor.[1] Its lipophilic nature, indicated by a computed LogP of 3.8, suggests low aqueous solubility, which is a primary challenge for oral administration.[2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇FN₂S | [2][3] |
| Molecular Weight | 288.38 g/mol | [2] |
| Computed LogP | 3.8 | |
| Aqueous Solubility | Data not publicly available. Expected to be low due to high lipophilicity. |
Q2: What are the main challenges encountered when administering this compound orally to rodents?
A2: The primary challenges stem from this compound's poor aqueous solubility, which can lead to:
-
Low and variable oral bioavailability: Difficulty in achieving consistent and adequate plasma concentrations.
-
Formulation difficulties: The need for specialized vehicles to dissolve or suspend the compound.
-
Potential for precipitation: The compound may precipitate in the gastrointestinal tract, leading to poor absorption.
-
Animal stress and procedural complications: Improper oral gavage technique can cause injury and stress to the animals, potentially affecting experimental outcomes.
Q3: What is the expected oral bioavailability of this compound in rodents?
Pharmacokinetic Parameters of the Related Compound Tienocarbine in Rats (for reference)
| Parameter | Value | Route | Source |
| Half-life (t½) | 2.2 hours | Oral | |
| Bioavailability | ~50% | Oral |
Q4: What are the known targets and signaling pathways of this compound?
A4: this compound is known to act on the following targets:
-
5-HT1 and 5-HT2 serotonin receptors (as an agonist): These receptors are involved in a wide range of physiological and neurological processes.
-
Calmodulin (as an inhibitor): Calmodulin is a key calcium-binding protein involved in numerous cellular signaling pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the oral administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent plasma concentrations | Poor solubility of this compound in the chosen vehicle. | - Optimize the formulation: Explore different solubilization strategies such as using co-solvents (e.g., PEG 400, DMSO), surfactants (e.g., Tween 80), or lipid-based formulations (e.g., sesame oil, corn oil).- Particle size reduction: Micronization or nanocrystal technology can increase the surface area and dissolution rate. |
| Rapid metabolism of the compound. | - Investigate metabolic stability: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic profile.- Consider co-administration with a metabolic inhibitor (requires thorough investigation and justification). | |
| Incorrect gavage technique leading to dosing errors. | - Ensure proper training: All personnel performing oral gavage should be adequately trained and proficient.- Verify needle placement: Ensure the gavage needle is correctly placed in the esophagus and not the trachea before administering the dose. | |
| Animal distress or injury during gavage | Improper restraint technique. | - Use appropriate restraint methods: For mice, scruffing is common. For rats, a firmer grip around the shoulders may be necessary.- Habituate animals to handling: Gently handle the animals for a few days prior to the experiment to reduce stress. |
| Incorrect gavage needle size or type. | - Select the correct needle size: Use a gavage needle of the appropriate gauge and length for the size of the rodent. Flexible-tipped needles are often recommended to minimize the risk of esophageal injury. | |
| Aspiration of the formulation into the lungs. | - Slow and steady administration: Administer the formulation slowly to allow the animal to swallow.- Monitor for signs of respiratory distress: If the animal shows signs of distress, stop the procedure immediately. | |
| Precipitation of this compound in the formulation | Supersaturation of the compound in the vehicle. | - Conduct solubility studies: Determine the saturation solubility of this compound in various vehicles to ensure you are working within the soluble range.- Use a suspension: If a solution is not feasible, create a uniform and stable suspension using appropriate suspending agents (e.g., methylcellulose, carboxymethylcellulose). Ensure the suspension is well-mixed before each administration. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
This protocol describes a general method for preparing a lipid-based formulation, which can enhance the oral absorption of lipophilic compounds like this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., sesame oil, corn oil, or a self-emulsifying drug delivery system - SEDDS)
-
Glass vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Warming plate (optional)
Procedure:
-
Determine the required concentration: Calculate the amount of this compound needed based on the desired dose and the dosing volume for the rodents.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Add the vehicle: Add the chosen lipid-based vehicle to the vial containing the this compound.
-
Solubilization:
-
Mix the contents thoroughly using a vortex mixer or a magnetic stirrer.
-
Gentle warming (e.g., to 37-40°C) can be used to aid dissolution, but ensure the compound is stable at that temperature.
-
Continue mixing until the this compound is completely dissolved or a uniform suspension is formed.
-
-
Visual Inspection: Before administration, visually inspect the formulation to ensure there is no precipitation (for solutions) or that the suspension is homogenous.
-
Storage: Store the formulation as per the stability data of this compound. For many lipid-based formulations, storage at room temperature or refrigerated is appropriate. Protect from light if the compound is light-sensitive.
Protocol 2: Standard Oral Gavage Procedure for Rats
This protocol outlines the standard procedure for administering a substance via oral gavage to a rat. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (typically 16-18 gauge for adult rats)
-
Syringe with the prepared this compound formulation
-
Scale to weigh the rat
Procedure:
-
Weigh the rat: Determine the correct dose volume based on the animal's body weight. The maximum recommended volume is typically 10-20 ml/kg.
-
Prepare the dose: Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Restrain the rat:
-
Firmly grasp the rat over the shoulders with your thumb and forefingers.
-
The animal's head should be gently tilted upwards to straighten the path to the esophagus.
-
-
Insert the gavage needle:
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat.
-
The rat should swallow the needle as it enters the esophagus. There should be no resistance. If resistance is met, withdraw the needle and try again. Do not force the needle.
-
-
Administer the dose: Once the needle is in the correct position (a pre-measured length can be marked on the needle), slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle: Gently and smoothly remove the gavage needle.
-
Monitor the animal: Observe the rat for at least 5-10 minutes post-procedure for any signs of distress, such as labored breathing or cyanosis, which could indicate accidental administration into the trachea.
Visualizations
Below are diagrams illustrating the key signaling pathways associated with this compound's known targets.
Caption: this compound agonism at the 5-HT1A receptor leading to neuronal inhibition.
Caption: this compound agonism at the 5-HT2A receptor activating the PLC pathway.
Caption: this compound's inhibitory effect on the Calmodulin signaling pathway.
References
Technical Support Center: Tiflucarbine Stability and Degradation
Disclaimer: The following information is a representative guide for researchers working with Tiflucarbine. Due to the limited publicly available stability and degradation data specific to this compound, this document is based on general principles of chemical stability and analysis for similar compounds. The quantitative data, degradation pathways, and specific experimental parameters provided are illustrative and should be adapted based on in-house experimental findings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Degradation of this compound in solution can be influenced by several factors. The most common causes are:
-
pH of the solution: this compound, like many organic molecules, may be susceptible to hydrolysis under acidic or alkaline conditions.
-
Exposure to light: Photodegradation can occur if the solution is not protected from UV or ambient light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing agents: The presence of oxidizing agents in your experimental setup can lead to oxidative degradation.
-
Solvent purity: Impurities in solvents can sometimes catalyze degradation reactions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To minimize degradation, this compound stock solutions should be:
-
Stored at low temperatures, typically -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in high-purity, anhydrous solvents.
-
Stored under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is suspected.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could these be degradation products?
A3: Yes, the appearance of new peaks in your chromatogram, especially those that increase in area over time while the main this compound peak decreases, is a strong indication of degradation. To confirm, you can perform a forced degradation study (see Troubleshooting Guide) to intentionally generate degradation products and compare their retention times with the unknown peaks.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: To determine the stability in your buffer, you can conduct a time-course experiment. Prepare a solution of this compound in your buffer and analyze it by a stability-indicating method (e.g., HPLC) at various time points (e.g., 0, 2, 4, 8, 24 hours) while maintaining your experimental conditions (e.g., temperature). A decrease in the peak area of this compound over time indicates instability.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Conduct a pH stability study. Prepare this compound solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using HPLC. | Identification of the optimal pH range for this compound stability. You may need to adjust your experimental buffer to a more favorable pH. |
| Oxidation | Degas your buffer and prepare solutions under an inert atmosphere (e.g., inside a glovebox or by purging with nitrogen). Add an antioxidant (e.g., BHT, Vitamin E) if compatible with your experiment. | If degradation is reduced, oxidation is a likely cause. Continue to take precautions to minimize oxygen exposure. |
| Microbial Contamination | Filter-sterilize your buffer before use. | If stability improves, microbial enzymes may have been contributing to degradation. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Culture Media | Determine the half-life of this compound in your specific cell culture medium at 37°C. Analyze samples of the medium containing this compound at different time points. | Understanding the stability window will help in designing the experiment, such as refreshing the compound at appropriate intervals. |
| Adsorption to Plastics | Compare the concentration of this compound in solution after incubation in different types of plasticware (e.g., polypropylene vs. polystyrene). | Selection of appropriate labware that minimizes loss of the compound due to adsorption. |
| Interaction with Serum Proteins | Perform a stability study in media with and without serum. | Determine if serum components are affecting the stability or availability of this compound. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be experimentally verified.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.0 | 72 | 0.0096 |
| 9.0 | 24 | 0.0289 |
Table 2: Hypothetical Thermal Stability of this compound in a pH 7.4 Buffer
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 4 | > 500 | < 0.0014 |
| 25 | 72 | 0.0096 |
| 37 | 36 | 0.0193 |
| 50 | 10 | 0.0693 |
Table 3: Hypothetical Photostability of this compound in a pH 7.4 Buffer
| Light Condition | % Degradation after 24h |
| Dark Control (25°C) | < 1% |
| Ambient Light (25°C) | 15% |
| UV-A (365 nm) | 45% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound in a pH 7.4 buffer at 80°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp providing ICH Q1B compliant conditions).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. A gradient method is often required to separate all degradation products from the parent compound. Use a photodiode array (PDA) detector to check for peak purity. For structural elucidation of degradation products, collect fractions and analyze by LC-MS/MS and NMR.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Refining Tiflucarbine's Calmodulin Inhibition Assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when refining assays for calmodulin (CaM) inhibition by tiflucarbine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's interaction with calmodulin?
A1: this compound acts as a calmodulin antagonist. It has been shown to directly bind to calmodulin and competitively inhibit the activation of calmodulin-dependent enzymes, such as cyclic nucleotide phosphodiesterase (PDE).[1] This interaction is specific, saturable, and reversible, with this compound associating with calmodulin with a low micromolar affinity.[1]
Q2: Which non-radioactive assay formats are suitable for studying this compound's inhibition of calmodulin?
A2: Two common and effective non-radioactive assay formats are:
-
Fluorescence Polarization (FP)-Based Competition Assay: This method measures the displacement of a fluorescently labeled calmodulin ligand by an unlabeled competitor (e.g., this compound).
-
Enzymatic Assay Using Calmodulin-Dependent Phosphodiesterase (PDE1): This assay measures the inhibition of PDE1 activity, which is dependent on the presence of a Ca2+/calmodulin complex.
Q3: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
A3: Inconsistent IC50 values can stem from several factors:
-
Reagent Variability: Ensure consistent quality and concentration of calmodulin, the target enzyme (if applicable), and this compound. Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
-
Assay Conditions: Fluctuations in temperature, pH, and incubation times can significantly impact enzyme kinetics and binding affinities.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration is low (typically <1%) and consistent across all wells, including controls.
-
Protein Aggregation: Calmodulin or the target enzyme may aggregate if not handled or stored properly. Centrifuge protein solutions before use to remove any precipitates.
Q4: Can I use any calmodulin isoform for my assay?
A4: In mammals, three independent genes (CALM1, CALM2, CALM3) encode for an identical calmodulin protein. Therefore, for most binding or inhibition assays, any of these will be functionally equivalent. Be cautious when using antibodies, as they may not distinguish between the products of these different genes.
Data Presentation: Comparative Inhibitor Potencies
| Compound | Assay Type | Target | IC50 |
| This compound | Direct Ligand Binding / PDE Inhibition | Calmodulin / CaM-dependent PDE | Low Micromolar Affinity |
| Trifluoperazine | Fluorescence Polarization | Calmodulin | ~6.5 µM (reported as a competitor in an FP assay) |
| W-7 | Fluorescence Polarization | Calmodulin | ~6.5 µM (Kd of a fluorescently labeled W-7 analog) |
| ITI-214 | Enzymatic Assay | PDE1 | 0.16 µM |
| Zaprinast | Enzymatic Assay | PDE1C | 4.5 µM |
Experimental Protocols
Fluorescence Polarization (FP)-Based Competition Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for calmodulin.
Principle: A fluorescently labeled calmodulin ligand (tracer) will have a high fluorescence polarization value when bound to the larger calmodulin protein. An unlabeled competitor, such as this compound, will displace the tracer, leading to a decrease in the polarization signal.
Materials:
-
Purified Calmodulin
-
Fluorescently labeled calmodulin ligand (e.g., a fluorescently tagged peptide or a small molecule antagonist like a labeled W-7 analog)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20)
-
Black, non-binding 96- or 384-well plates
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute calmodulin and the fluorescent tracer to their optimal working concentrations in Assay Buffer. The optimal tracer concentration should be at or below its Kd and provide a stable fluorescence signal.
-
-
Assay Setup:
-
Add a constant volume of the this compound dilutions to the wells.
-
Include control wells:
-
No inhibitor control: Assay Buffer with DMSO.
-
No calmodulin control: Assay Buffer with tracer only (for baseline polarization).
-
-
Add a constant volume of the calmodulin solution to all wells except the "no calmodulin" controls.
-
Incubate for 15-30 minutes at room temperature to allow for binding equilibration.
-
-
Reaction Initiation and Measurement:
-
Add a constant volume of the fluorescent tracer to all wells.
-
Incubate for a further 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Calmodulin-Dependent Phosphodiesterase (PDE1) Enzymatic Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of PDE1, which is activated by calmodulin.
Principle: Calmodulin, in the presence of Ca2+, activates PDE1, which hydrolyzes cyclic nucleotides (cAMP or cGMP). The inhibition of this activity by this compound can be monitored by measuring the decrease in the rate of product formation.
Materials:
-
Purified Calmodulin
-
Recombinant human PDE1
-
This compound
-
cAMP or cGMP substrate
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM CaCl2)
-
Detection reagents (e.g., a kit that measures the product, AMP or GMP, or detects phosphate release)
-
White, opaque 96- or 384-well plates (for luminescence-based detection) or clear plates (for absorbance-based detection)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept low and constant.
-
Prepare a solution of calmodulin and PDE1 in Assay Buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the appropriate wells.
-
Include control wells:
-
Positive control (100% activity): Assay Buffer with DMSO.
-
Negative control (no enzyme activity): Assay Buffer without PDE1.
-
-
Add the calmodulin/PDE1 solution to all wells except the negative controls.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to calmodulin.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubate the plate at 30°C or 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop reagent).
-
Add the detection reagents and incubate as required to allow the signal to develop.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Troubleshooting Guides
Troubleshooting the Fluorescence Polarization (FP) Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | 1. Insufficient tracer concentration.2. High background fluorescence from buffer or plate.3. Inappropriate plate reader settings. | 1. Increase tracer concentration, ensuring it remains below the binder concentration.2. Test individual buffer components for fluorescence. Use non-binding, black plates.3. Optimize gain and Z-height settings on the plate reader. |
| High Data Variability | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations. | 1. Use calibrated pipettes and proper technique.2. Gently mix the plate after reagent addition.3. Allow all reagents to equilibrate to room temperature before use and ensure the plate reader maintains a stable temperature. |
| No or Small Polarization Window (ΔmP) | 1. The molecular weight difference between the tracer and calmodulin is too small.2. The fluorophore is on a long, flexible linker ("propeller effect").3. The tracer is not binding to calmodulin. | 1. This is an inherent limitation; ensure the tracer is significantly smaller than calmodulin.2. Consider a tracer with a shorter, more rigid linker or a different labeling site.3. Confirm tracer-calmodulin binding through an alternative method (e.g., titration experiment). |
| Drifting Signal Over Time | 1. Photobleaching of the fluorophore.2. Evaporation from wells.3. Reagent instability. | 1. Minimize exposure of the plate to light. Reduce the number of reads per well.2. Use plate seals, especially for long incubation times.3. Prepare fresh reagents for each experiment. |
Troubleshooting the PDE1 Enzymatic Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Enzyme Activity | 1. Inactive enzyme due to improper storage or handling.2. Incorrect assay buffer pH or missing cofactors (Ca2+, Mg2+).3. Substrate degradation. | 1. Aliquot the enzyme and avoid repeated freeze-thaw cycles. Store at -80°C.2. Verify the pH of the buffer and ensure all necessary cofactors are present at the correct concentrations.3. Prepare fresh substrate for each experiment. |
| High Background Signal | 1. Contaminated reagents.2. Interference from the test compound with the detection system. | 1. Use high-purity reagents.2. Run a control with the test compound and detection reagents but without the enzyme to check for interference. |
| Non-linear Reaction Rate | 1. Substrate concentration is too low and is being depleted.2. Enzyme concentration is too high.3. Incubation time is too long. | 1. Ensure the substrate concentration is at or above the Km for the enzyme.2. Optimize the enzyme concentration to achieve a linear reaction rate within the desired timeframe.3. Perform a time-course experiment to determine the linear range of the reaction. |
| Inconsistent Results Between Wells | 1. Pipetting inaccuracies.2. "Edge effects" in the microplate due to evaporation.3. Inconsistent temperatures across the plate. | 1. Use calibrated pipettes.2. Use plate seals and avoid using the outer wells of the plate if edge effects are significant.3. Ensure uniform heating of the plate during incubation. |
Visualizations
Caption: Calmodulin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Fluorescence Polarization (FP) competition assay.
Caption: Logical troubleshooting workflow for inconsistent assay results.
References
Validation & Comparative
Tiflucarbine vs. SSRIs: A Comparative Analysis of Their Mechanisms of Action
This guide provides a detailed comparison of the mechanisms of action of Tiflucarbine and Selective Serotonin Reuptake Inhibitors (SSRIs). It is intended for an audience of researchers, scientists, and professionals in drug development, offering an objective analysis supported by available data and experimental context.
Introduction
This compound and SSRIs represent two distinct classes of psychoactive compounds with fundamentally different molecular targets and mechanisms of action. This compound is a selective kappa-opioid receptor (KOR) antagonist, a class of drugs investigated for its potential in treating depression, anxiety, and addiction. In contrast, SSRIs are the most widely prescribed class of antidepressants, which function by modulating the serotonergic system. Understanding their divergent pathways is crucial for the development of novel therapeutics for mood and anxiety disorders.
Mechanism of Action: this compound
This compound acts as a potent and selective antagonist of the kappa-opioid receptor (KOR). The endogenous ligand for the KOR is dynorphin, a peptide that is released under stressful conditions and is implicated in the negative affective states associated with stress, anxiety, and depression.
Signaling Pathway:
Under normal physiological stress, the binding of dynorphin to KORs initiates a signaling cascade that contributes to dysphoria and anhedonia. This compound blocks this interaction.
-
Dynorphin Release: In response to stress, dynorphin is released in brain regions such as the nucleus accumbens and amygdala.
-
KOR Activation: Dynorphin binds to and activates KORs, which are G-protein coupled receptors (GPCRs).
-
Downstream Effects: KOR activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels. This ultimately results in reduced neurotransmitter release, particularly dopamine in the mesolimbic pathway, contributing to negative affective states.
-
This compound's Role: this compound, by competitively binding to the KOR without activating it, prevents dynorphin from exerting its effects. This blockade is thought to alleviate the dysphoric and anxiogenic states promoted by the dynorphin/KOR system.
Figure 1. this compound's mechanism of action at the kappa-opioid receptor.
Mechanism of Action: SSRIs
SSRIs, such as fluoxetine, sertraline, and escitalopram, are first-line treatments for major depressive disorder. Their primary mechanism involves the inhibition of the serotonin transporter (SERT).
Signaling Pathway:
-
SERT Inhibition: SSRIs selectively bind to the allosteric site of the serotonin transporter (SERT) on the presynaptic neuron. This binding induces a conformational change in the transporter, preventing it from reabsorbing serotonin from the synaptic cleft.
-
Increased Synaptic Serotonin: The inhibition of reuptake leads to an acute increase in the concentration of serotonin (5-HT) in the synaptic cleft.
-
Receptor Downregulation: The sustained increase in synaptic serotonin leads to adaptive changes in the brain over time. This includes the downregulation and desensitization of presynaptic 5-HT1A autoreceptors, which normally act to inhibit serotonin release.
-
Enhanced Neurotransmission: The desensitization of these autoreceptors results in a disinhibition of serotonin neuron firing, leading to a further, more profound increase in serotonergic neurotransmission throughout various brain regions. This long-term modulation is believed to be responsible for the therapeutic antidepressant effects.
Figure 2. SSRI mechanism of action at the serotonin transporter.
Comparative Data
Direct comparative clinical trials between this compound and SSRIs are limited. However, we can infer their differential pharmacological profiles from preclinical data and studies on compounds with similar mechanisms.
| Parameter | This compound (KOR Antagonist) | SSRIs |
| Primary Target | Kappa-Opioid Receptor (KOR) | Serotonin Transporter (SERT) |
| Neurotransmitter System | Opioidergic (primarily modulating dopamine) | Serotonergic |
| Onset of Action | Potentially rapid (days) | Delayed (weeks) |
| Therapeutic Effect | Anti-stress, anhedonia reduction | Mood elevation, anxiety reduction |
| Side Effect Profile | Potential for diuresis, sedation | Nausea, insomnia, sexual dysfunction |
Experimental Protocols
The characterization of these compounds involves a range of standard preclinical assays.
Forced Swim Test (FST) in Rodents:
A common behavioral assay to screen for antidepressant-like activity.
-
Objective: To measure behavioral despair, which is reduced by effective antidepressants.
-
Methodology:
-
Rodents (mice or rats) are placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (floating passively) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Test compounds (this compound or an SSRI) are administered at various doses prior to the test.
-
A significant reduction in immobility time compared to a vehicle-treated control group is indicative of antidepressant-like effects.
-
Receptor Binding Assays:
Used to determine the affinity and selectivity of a compound for its target.
-
Objective: To quantify the binding affinity (Ki) of this compound for KOR and SSRIs for SERT.
-
Methodology:
-
Cell membranes expressing the target receptor (KOR) or transporter (SERT) are prepared.
-
The membranes are incubated with a radiolabeled ligand that is known to bind to the target.
-
Increasing concentrations of the test compound (the "competitor") are added to displace the radiolabeled ligand.
-
The amount of radioactivity bound to the membranes is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity constant (Ki).
-
Conclusion
This compound and SSRIs operate through distinct and non-overlapping pharmacological mechanisms to produce potential antidepressant and anxiolytic effects.
-
This compound targets the dynorphin/KOR system, which is strongly implicated in the brain's response to stress and the regulation of mood through dopamine modulation. Its mechanism suggests potential for rapid-acting antidepressant effects and a different side-effect profile compared to traditional antidepressants.
-
SSRIs work by enhancing serotonergic neurotransmission through the blockade of SERT. Their therapeutic effects are associated with long-term neuroadaptive changes in the brain, which accounts for their delayed onset of action.
The development of KOR antagonists like this compound represents a novel strategy in psychopharmacology, moving beyond the classic monoaminergic systems targeted by SSRIs. Further research and direct clinical comparisons are necessary to fully elucidate the relative therapeutic potential and patient populations that may benefit from each class of drug.
A Comparative Guide to Tiflucarbine and Other 5-HT Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the experimental drug Tiflucarbine against other well-characterized 5-hydroxytryptamine (5-HT) receptor agonists. This document provides available data on their biochemical and pharmacological properties, details common experimental methodologies, and visualizes key signaling pathways and workflows.
Introduction to this compound
This compound (BAY-P 4495) is an experimental compound identified as a non-selective agonist for both the 5-HT1 and 5-HT2 families of serotonin receptors.[1] In addition to its serotonergic activity, this compound also functions as a calmodulin inhibitor.[2] Preclinical studies in animal models have suggested potential antidepressant effects.[1] Its unique pharmacological profile, combining action on multiple serotonin receptor families with calmodulin inhibition, distinguishes it from more selective 5-HT agonists.
Comparative Analysis of 5-HT Agonists
Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide range of physiological and neuropsychological processes. Agonists targeting these receptors are crucial tools in research and have been developed into effective therapeutics for various disorders, including migraine, anxiety, and depression.
Quantitative Comparison of Receptor Binding Affinity and Functional Efficacy
The following tables summarize the available binding affinity (Ki) and functional efficacy (EC50) data for this compound in comparison to a selection of other 5-HT agonists. Due to the limited publicly available quantitative data for the experimental compound this compound, descriptive information is provided where specific values are unavailable.
Table 1: Binding Affinity (Ki, nM) of Selected 5-HT Agonists at Serotonin Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | Calmodulin |
| This compound | Agonist | Agonist | Agonist | Agonist | Agonist | Agonist | Inhibitor (Low µM affinity)[2] |
| Buspirone | 14 (Partial Agonist) | >10000 | >10000 | 2800 | >10000 | >10000 | - |
| Sumatriptan | 100 | 4 | 13 | 2500 | 1000 | 1300 | - |
| (±)-DOI | 103 | 120 | 240 | 0.7 | 1.8 | 3.3 | - |
| Lorcaserin | 1300 | 450 | 1400 | 150 | 30 | 18 | - |
Data for comparator compounds are representative values from various sources and may vary depending on the experimental conditions.
Table 2: Functional Efficacy (EC50, nM) of Selected 5-HT Agonists
| Compound | 5-HT1A Mediated Effect | 5-HT1D Mediated Effect | 5-HT2A Mediated Effect | 5-HT2C Mediated Effect |
| This compound | Partial Agonist Activity | Agonist Activity | Partial Agonist Activity | Agonist Activity |
| Buspirone | 1.9 (cAMP inhibition) | - | - | - |
| Sumatriptan | - | 19 (cAMP inhibition) | - | - |
| (±)-DOI | - | - | 1.2 (IP₁ accumulation) | 0.8 (IP₁ accumulation) |
| Lorcaserin | - | - | 350 (IP₁ accumulation) | 13 (IP₁ accumulation) |
Efficacy can be measured via various downstream signaling events (e.g., cAMP inhibition, IP₁ accumulation, Ca²⁺ mobilization). The specific assay is noted where data is available. Data for comparator compounds are representative.
Signaling Pathways
5-HT receptors trigger diverse intracellular signaling cascades upon activation. The following diagrams illustrate the canonical pathways for the 5-HT1 and 5-HT2 receptor families, at which this compound is active.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT receptor agonists.
Radioligand Binding Assay for 5-HT Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound and other agonists for various 5-HT receptor subtypes.
Materials:
-
Cell membranes expressing the 5-HT receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Test compounds (this compound and other 5-HT agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (e.g., Calcium Mobilization for 5-HT2A)
Functional assays measure the biological response elicited by an agonist binding to its receptor, providing information on its efficacy (EC50 and Emax).
Objective: To determine the potency and efficacy of this compound and other agonists at the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence, then automatically inject varying concentrations of the test compound and continue to monitor fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) from this curve.
Discussion and Conclusion
This compound presents a complex pharmacological profile as a non-selective 5-HT1 and 5-HT2 receptor agonist and calmodulin inhibitor. This contrasts with more modern 5-HT agonists that are often designed for high selectivity to a specific receptor subtype to minimize off-target effects. For example, the triptan class of drugs (e.g., Sumatriptan) selectively targets 5-HT1B/1D receptors for the treatment of migraine, while atypical antipsychotics often incorporate 5-HT2A receptor antagonism.
The lack of precise, publicly available quantitative binding and functional data for this compound makes a direct, detailed comparison challenging. The description of its calmodulin inhibition as having "low micromolar affinity" suggests that this activity may be relevant at therapeutic concentrations and could contribute to its overall pharmacological effects, potentially differentiating it from purely serotonergic agonists.[2]
For researchers in drug development, this compound serves as an example of an earlier, less selective approach to modulating the serotonin system. The methodologies described in this guide are standard in the field and are essential for the full characterization of novel compounds targeting 5-HT receptors. A comprehensive understanding of a compound's binding affinity and functional efficacy at a wide range of receptors is critical for predicting its therapeutic potential and side-effect profile. Further studies would be required to fully elucidate the quantitative pharmacology of this compound and to understand the relative contributions of its serotonergic and calmodulin-inhibiting activities to its observed antidepressant-like effects in preclinical models.
References
Tiflucarbine vs. Classic Antidepressants: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for Tiflucarbine, an experimental drug with antidepressant properties, and classic antidepressant drug classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). Due to the limited available data, this comparison focuses on the mechanisms of action and preclinical efficacy in animal models.
Important Note: There is no publicly available information on human clinical trials for this compound for the treatment of depression. The development of this compound appears to have been discontinued, as the most recent research dates to the early 1990s. Therefore, a direct comparison of clinical efficacy and safety with classic antidepressants is not possible.
Mechanisms of Action: A Comparative Overview
Classic antidepressants primarily target the monoamine neurotransmitter system, including serotonin, norepinephrine, and dopamine. This compound exhibits a distinct mechanism of action, combining effects on the serotonin system with calmodulin inhibition.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Agonist at 5-HT1 and 5-HT2 serotonin receptors; Calmodulin inhibitor.[1] | 5-HT1 Receptors, 5-HT2 Receptors, Calmodulin |
| SSRIs | Selectively inhibit the reuptake of serotonin, leading to increased synaptic serotonin levels.[2][3][4] | Serotonin Transporter (SERT) |
| TCAs | Inhibit the reuptake of both serotonin and norepinephrine.[1] They also have affinities for other receptors, contributing to their side effect profile. | Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Muscarinic, Histaminergic, and Adrenergic receptors |
| MAOIs | Inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), preventing the breakdown of monoamine neurotransmitters. | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) |
Preclinical Efficacy: Animal Model Data
The most commonly cited preclinical model for assessing antidepressant efficacy is the Forced Swim Test (FST), also known as the behavioral despair test. In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
| Drug | Animal Model | Key Findings | Reference |
| This compound | Behavioral Despair Test (Rat) | Shortened the immobility time. | Maj J, et al. (1987) |
| Imipramine (TCA) | Forced Swim Test (Rat) | Dose-dependent decrease in immobility duration. Increased active behaviors in both the first and second sessions of a two-session FST. | Various |
| Fluoxetine (SSRI) | Forced Swim Test (Rat & Mouse) | Efficacy in reducing immobility is well-established, though some studies show dose and administration schedule dependency. | Various |
Note: This table presents a summary of findings. For detailed experimental protocols, please refer to the cited publications.
Experimental Protocols
Behavioral Despair Test (Forced Swim Test) with this compound
As detailed in the 1987 study by Maj et al., the experimental protocol for the behavioral despair test involving this compound was as follows:
-
Subjects: Male Wistar rats.
-
Apparatus: A glass cylinder (40 cm high, 18 cm in diameter) filled with water at 25°C to a depth of 15 cm.
-
Procedure:
-
On the first day (pre-test), rats were placed in the cylinder for 15 minutes.
-
Twenty-four hours later, the rats were administered either this compound or a vehicle control.
-
One hour after administration, the rats were placed back into the cylinder for a 5-minute test session.
-
The total duration of immobility during the 5-minute test was recorded. Immobility was defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
-
Data Analysis: The mean immobility time of the this compound-treated group was compared to the control group. A significant reduction in immobility time was considered an antidepressant-like effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanisms of Classic Antidepressants.
Caption: Forced Swim Test Experimental Workflow.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiflucarbine: A Comparative Analysis of its Preclinical Antidepressant Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antidepressant-like effects of Tiflucarbine, a potential antidepressant agent. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel psychoactive compounds. Due to the limited recent research on this compound, this guide synthesizes available preclinical data and draws comparisons with established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), based on data from analogous preclinical models.
Executive Summary
This compound has demonstrated potential antidepressant properties in preclinical studies, primarily through its potent inhibition of serotonin (5-HT) uptake and its ability to down-regulate β-adrenergic receptors. In behavioral models of depression, such as the forced swim test, this compound has been shown to reduce immobility time in rats, an effect consistent with antidepressant activity[1]. While direct comparative quantitative data with other antidepressants is scarce, this guide provides a framework for understanding its potential pharmacological profile in relation to well-established antidepressant classes.
Mechanism of Action
This compound's antidepressant effects are believed to be mediated through a dual mechanism of action:
-
Serotonin Reuptake Inhibition : this compound is a potent inhibitor of 5-hydroxytryptamine (5-HT) uptake, which increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission[1].
-
β-Adrenergic Receptor Down-regulation : Chronic administration of this compound has been shown to down-regulate β-adrenoceptors in the rat brain, with an ED50 of 6 mg/kg[2]. This is a common adaptive change observed with many effective antidepressant treatments.
Comparative Preclinical Efficacy
Due to the absence of direct, head-to-head preclinical studies comparing this compound with other antidepressants, this section presents available data for this compound alongside representative data for the SSRI fluoxetine and the TCA imipramine in widely accepted behavioral models of antidepressant activity.
Table 1: Monoamine Uptake Inhibition
| Compound | Serotonin (5-HT) Uptake Inhibition (IC50) | Norepinephrine (NE) Uptake Inhibition (IC50) | Dopamine (DA) Uptake Inhibition (IC50) |
| This compound | Potent inhibitor (Specific IC50 not identified)[1] | Poor inhibitor (Specific IC50 not identified)[1] | Data not available |
| Fluoxetine (SSRI) | 0.32 µM | - | - |
| Imipramine (TCA) | - | - | - |
Note: IC50 values can vary depending on the experimental conditions. The data presented are representative values from the literature.
Table 2: Behavioral Models of Antidepressant Activity
| Compound | Animal Model | Key Finding |
| This compound | Forced Swim Test (Rat) | Shortened immobility time |
| Fluoxetine (SSRI) | Forced Swim Test (Rat) | Decreased immobility time |
| Tail Suspension Test (Mouse) | Reduced duration of immobility | |
| Imipramine (TCA) | Forced Swim Test (Rat) | Decreased immobility duration |
| Tail Suspension Test (Mouse) | Reduction of duration of immobility |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Forced Swim Test (Rat)
The forced swim test is a widely used behavioral paradigm to screen for antidepressant-like activity.
-
Apparatus : A cylindrical container (typically 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm.
-
Procedure :
-
Pre-test session (Day 1) : Rats are individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2) : 24 hours after the pre-test, rats are administered the test compound or vehicle. Following the appropriate absorption time, they are placed back into the cylinder for a 5-minute test session.
-
Scoring : The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (Mouse)
This test is another common behavioral model for assessing antidepressant efficacy.
-
Apparatus : A horizontal bar elevated above a surface.
-
Procedure :
-
Mice are individually suspended by their tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The duration of the test is typically 6 minutes.
-
Scoring : The time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.
-
Monoamine Uptake Inhibition Assay
This in vitro assay determines the potency of a compound to inhibit the reuptake of neurotransmitters.
-
Preparation : Synaptosomes (nerve endings) are prepared from specific brain regions (e.g., cortex, striatum).
-
Procedure :
-
Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) and varying concentrations of the test compound.
-
The uptake of the radiolabeled monoamine into the synaptosomes is measured using a scintillation counter.
-
Analysis : The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated.
-
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound, based on its known mechanisms of action.
Conclusion
The available preclinical evidence suggests that this compound possesses antidepressant-like properties, primarily driven by its potent inhibition of serotonin reuptake and its ability to induce adaptive changes in the noradrenergic system through β-adrenergic receptor down-regulation. However, a significant limitation in the current understanding of this compound is the lack of comprehensive, direct comparative studies with modern antidepressants and the absence of detailed quantitative data on its potency and efficacy in various preclinical models. Further research, including in vitro receptor binding and uptake inhibition assays, as well as head-to-head in vivo behavioral studies against current standard-of-care antidepressants, would be necessary to fully validate and characterize the antidepressant potential of this compound. This guide serves as a foundational resource for such future investigations.
References
Tiflucarbine's Calmodulin Inhibition: A Comparative Analysis with Known Inhibitors
A deep dive into the calmodulin inhibitory properties of the novel compound tiflucarbine, benchmarked against the established inhibitors trifluoperazine and W-7. This guide provides a comprehensive comparison of their mechanisms, potency, and the experimental protocols for their evaluation.
Introduction
Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. As a key transducer of calcium signals, CaM modulates the activity of a diverse array of downstream effector proteins, including protein kinases, phosphatases, and cyclic nucleotide phosphodiesterases. The dysregulation of calmodulin-mediated signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound, a novel therapeutic agent, has been identified as an inhibitor of calmodulin-dependent enzymes. This guide provides a comparative analysis of this compound's calmodulin inhibitory activity against two well-characterized calmodulin antagonists, trifluoperazine and W-7, supported by experimental data and detailed protocols.
Mechanism of Calmodulin Inhibition
This compound: this compound exerts its inhibitory effect on calmodulin-dependent enzymes through a direct interaction with calmodulin itself. It has been shown to inhibit calmodulin-dependent cyclic nucleotide phosphodiesterase in a manner that is competitive with respect to calmodulin[1]. This suggests that this compound binds to a specific recognition site on calmodulin, thereby preventing it from activating its target enzymes. Studies have confirmed that this compound associates with calmodulin-agarose with a low micromolar affinity, indicating a direct and specific binding interaction[1].
Trifluoperazine (TFP): Trifluoperazine is a classic phenothiazine antipsychotic drug that is also a potent calmodulin antagonist. Its mechanism of inhibition involves binding to the hydrophobic domains of calmodulin that are exposed upon calcium binding. This interaction locks calmodulin in an inactive conformation, preventing it from binding to and activating its target enzymes.
W-7: W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) is another widely used calmodulin inhibitor. Similar to trifluoperazine, W-7 binds to the hydrophobic regions of calcium-activated calmodulin, thereby preventing its interaction with downstream targets.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target enzyme by 50%. The following table summarizes the available IC50 data for this compound, trifluoperazine, and W-7 against calmodulin-dependent enzymes.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase | Low micromolar affinity (specific IC50 not reported)[1] |
| Trifluoperazine | L-type Ca2+ currents (indirect measure of CaM inhibition) | 28[2] |
| W-7 | Ca2+-Calmodulin-Dependent Phosphodiesterase | 28 |
| W-7 | Myosin Light Chain Kinase | 51 |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay
This protocol outlines the steps to determine the IC50 values of calmodulin inhibitors by measuring their effect on the activity of calmodulin-dependent phosphodiesterase 1 (PDE1).
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C enzyme
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl2)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)
-
Inhibitors: this compound, Trifluoperazine, W-7 (dissolved in an appropriate solvent, e.g., DMSO)
-
Snake venom (Ophiophagus hannah) as a source of 5'-nucleotidase
-
Inorganic pyrophosphatase
-
Tris-HCl buffer
-
Ammonium molybdate
-
Malachite green
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Prepare stock solutions of the inhibitors (this compound, Trifluoperazine, W-7) in a suitable solvent (e.g., 100% DMSO) and then make serial dilutions to the desired concentrations. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Enzyme Reaction:
-
Set up the reaction in a 96-well microplate.
-
To each well, add the following components in order:
-
Assay Buffer
-
Calmodulin (to a final concentration that provides maximal activation)
-
Calcium Chloride (to a final concentration sufficient for CaM activation)
-
Inhibitor at various concentrations (or vehicle control).
-
PDE1 enzyme (a concentration that results in approximately 10-20% substrate hydrolysis during the incubation period).
-
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme/calmodulin complex.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Product Quantification:
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
The amount of product (AMP or GMP) formed can be quantified using various methods. A common method is the two-step procedure:
-
Add snake venom (containing 5'-nucleotidase) and inorganic pyrophosphatase to the terminated reaction and incubate to convert the AMP/GMP to adenosine/guanosine and inorganic phosphate (Pi).
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound represents a promising calmodulin inhibitor with a mechanism involving direct binding to calmodulin, leading to the inhibition of its downstream targets. While direct quantitative comparisons of its potency with established inhibitors like trifluoperazine and W-7 are currently limited by the lack of a specific IC50 value for this compound's inhibition of calmodulin-dependent phosphodiesterase, its demonstrated low micromolar affinity suggests significant inhibitory potential. The provided experimental protocol for a calmodulin-dependent phosphodiesterase inhibition assay offers a robust framework for researchers to quantitatively assess the potency of this compound and other potential calmodulin inhibitors, thereby facilitating further drug development and a deeper understanding of calmodulin-mediated signaling pathways.
References
Comparative Analysis of Tiflucarbine's Central Effects: A Guide for Researchers
This guide provides a detailed comparative analysis of the central nervous system (CNS) effects of Tiflucarbine, a potential antidepressant, with two widely recognized antidepressants: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Imipramine, a tricyclic antidepressant (TCA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Executive Summary
This compound is a novel compound that primarily acts as a potent inhibitor of 5-hydroxytryptamine (5-HT) uptake, similar to SSRIs. However, its pharmacological profile extends to interactions with the noradrenergic and dopaminergic systems, distinguishing it from more selective agents. This guide will delve into these multifaceted effects, presenting a side-by-side comparison with Fluoxetine and Imipramine to highlight the unique and shared central actions of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound, Fluoxetine, and Imipramine, focusing on key pharmacodynamic and behavioral parameters. It is important to note that direct comparative studies for all parameters are limited, and data has been compiled from various sources. Experimental conditions should be considered when interpreting these values.
Table 1: Monoamine Transporter Inhibition
| Compound | 5-HT Uptake Inhibition (IC50, nM) | Noradrenaline (NA) Uptake Inhibition (IC50, nM) | Dopamine (DA) Uptake Inhibition (IC50, nM) |
| This compound | Potent inhibitor (Specific IC50 not available in reviewed literature) | Poor inhibitor | Weak inhibitor |
| Fluoxetine | 1 - 10 | 200 - 1000 | > 1000 |
| Imipramine | 1 - 20 | 10 - 50 | > 1000 |
Table 2: Receptor Binding Affinity
| Compound | Beta-Adrenoceptor Binding | Dopamine D2 Receptor Binding (Ki, nM) |
| This compound | Down-regulation (25% decrease in dihydroalprenolol binding sites)[1] | Data not available |
| Fluoxetine | No significant direct effect | Low affinity |
| Imipramine | Down-regulation with chronic use | Low affinity |
Table 3: Behavioral Effects (Forced Swim Test in Rodents)
| Compound | Effect on Immobility Time |
| This compound | Shortened immobility time |
| Fluoxetine | Decreased immobility time[2][3] |
| Imipramine | Decreased immobility time[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Serotonin (5-HT) Uptake Inhibition Assay
This assay determines the potency of a compound in inhibiting the reuptake of serotonin into presynaptic neurons or cells expressing the serotonin transporter (SERT).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for 5-HT uptake.
Materials:
-
Cell line expressing human SERT (e.g., HEK293-hSERT cells) or synaptosomes prepared from rodent brain tissue.
-
[³H]5-HT (radiolabeled serotonin).
-
Test compounds (this compound, Fluoxetine, Imipramine).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Scintillation fluid and counter.
Procedure:
-
Cell/Synaptosome Preparation: Culture and harvest cells expressing hSERT or prepare synaptosomes from the desired brain region (e.g., cortex, striatum) of rodents.
-
Assay Setup: In a 96-well plate, add the cell suspension or synaptosomes.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (no compound) and a positive control (a known potent SERT inhibitor).
-
Radioligand Addition: Add a fixed concentration of [³H]5-HT to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow for 5-HT uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer and filtering through a glass fiber filter mat using a cell harvester. This separates the intracellular (taken up) [³H]5-HT from the extracellular medium.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]5-HT uptake for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Forced Swim Test (Behavioral Despair Test)
This is a widely used behavioral test in rodents to screen for antidepressant-like activity.
Objective: To assess the effect of a test compound on the duration of immobility in rodents forced to swim in an inescapable cylinder of water.
Materials:
-
Male rats or mice.
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm.
-
Video recording equipment.
-
Test compounds (this compound, Fluoxetine, Imipramine) and vehicle.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (for rats): On the first day, place each rat individually into the swim cylinder for a 15-minute pre-swim session. This is done to induce a stable baseline of immobility for the test session. Mice typically do not require a pre-test session.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session (e.g., 30, 60, or 120 minutes, depending on the drug's pharmacokinetics).
-
Test Session: On the second day (for rats) or after drug administration (for mice), place the animals individually back into the swim cylinder for a 5-minute test session.
-
Behavioral Recording: Record the entire 5-minute session using a video camera.
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To determine the effect of a test compound on the extracellular concentrations of dopamine and its metabolites in a target brain region (e.g., nucleus accumbens, striatum).
Materials:
-
Rats or mice.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
A syringe pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Test compound and vehicle.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using an HPLC-ED system.
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels. Compare the changes in dopamine levels between the drug-treated and vehicle-treated groups.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the central effects of this compound and its comparators.
Conclusion
This compound presents a complex and interesting profile of central effects. Its primary action as a potent 5-HT uptake inhibitor positions it alongside established antidepressants like Fluoxetine and Imipramine. However, its influence on the noradrenergic and dopaminergic systems suggests a broader mechanism of action that may offer a different therapeutic profile. The down-regulation of beta-adrenoceptors and the enhancement of dopamine system responsiveness upon repeated administration are key features that warrant further investigation.
This comparative guide highlights the current understanding of this compound's central effects. Further head-to-head studies with direct comparisons of quantitative data under standardized experimental conditions are necessary to fully elucidate its therapeutic potential and differentiate its profile from existing antidepressant classes. The provided experimental protocols and visualizations serve as a foundation for researchers to build upon in their future investigations of this promising compound.
References
- 1. The potential antidepressant this compound down-regulates beta-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobility stress induces depression-like behavior in the forced swim test in mice: effect of magnesium and imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Tiflucarbine's 5-HT Receptor Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo 5-HT receptor agonism of Tiflucarbine against well-characterized selective 5-HT receptor agonists. This compound, a structurally novel compound, has been identified as a non-selective serotonin (5-HT) receptor ligand and a potent 5-HT uptake inhibitor.[1] This dual mechanism of action complicates the direct in vivo assessment of its receptor agonism. This guide summarizes the available experimental data, provides detailed methodologies for key validation assays, and visually represents the relevant biological pathways and experimental workflows.
Comparative Analysis of In Vivo 5-HT Receptor Agonism
The in vivo validation of this compound's 5-HT receptor agonism is primarily based on drug discrimination studies. In contrast, extensive quantitative data from various functional assays are available for selective agonists like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) for the 5-HT1A receptor and (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) for the 5-HT2A receptor.
Drug Discrimination Studies
Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a vehicle. The extent to which a novel compound can substitute for the training drug is a measure of its similar subjective effects and, by extension, its mechanism of action.
This compound: In rats trained to discriminate the non-selective 5-HT agonist 5-methoxy-N,N-dimethyltryptamine (5-OMe-DMT), this compound produced full generalization at a dose of 10 mg/kg. However, in animals trained to discriminate the selective 5-HT1A agonist 8-OH-DPAT or the 5-HT2 agonist 2,5-dimethoxy-4-methylamphetamine (DOM), this compound resulted in only partial generalization. This suggests that while this compound has serotonergic activity, its subjective effects do not perfectly mimic those of selective 5-HT1A or 5-HT2A agonists.
Comparative Data:
| Compound | Training Drug | Generalization | ED50 (mg/kg) | Reference |
| This compound | 8-OH-DPAT (5-HT1A) | Partial | Not Reported | |
| This compound | DOM (5-HT2) | Partial | Not Reported | |
| This compound | 5-OMe-DMT (Non-selective) | Full (at 10 mg/kg) | Not Reported | |
| 8-OH-DPAT | 8-OH-DPAT (0.1 mg/kg) | Full | ~0.05 | [2] |
| Buspirone | 8-OH-DPAT (0.1 mg/kg) | Partial (~80%) | 1-2 | [2] |
| DOI | LSD (5-HT2A/2C) | Full | Not Reported | [3] |
5-HT2A Receptor-Mediated Head-Twitch Response (HTR)
The head-twitch response in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation.[4]
This compound: One study reported that this compound, at a high dose, inhibited L-5-hydroxytryptophan-induced head twitches. This finding is contrary to what would be expected from a direct 5-HT2A agonist and may be attributable to its potent 5-HT reuptake inhibitory effects or other complex interactions. There is a lack of data demonstrating that this compound itself can induce head twitches.
Comparative Data:
| Compound | Head-Twitch Response | ED50 (mg/kg, s.c.) | Antagonist Blockade | Reference |
| This compound | Inhibition of L-5-HTP-induced HTR | Not Applicable | Not Applicable | |
| DOI | Induction | ~1.0-3.0 (mice) | M100907, Ketanserin | |
| LSD | Induction | ~0.053 (mice) | 5-HT2A Antagonists |
5-HT1A Receptor-Mediated Hypothermia
Activation of 5-HT1A receptors in the brain leads to a decrease in body temperature. This physiological response is a widely used in vivo functional assay for 5-HT1A receptor agonists.
This compound: There is no available data on the effect of this compound on body temperature in rodents.
Comparative Data:
| Compound | Hypothermic Effect | Dose Range (mg/kg, s.c.) | Antagonist Blockade | Reference |
| This compound | Not Reported | Not Applicable | Not Applicable | |
| 8-OH-DPAT | Induction | 0.03 - 1.0 (rats) | WAY-100635 | |
| Ipsapirone | Induction | 0.75 (bolus) + 0.25/hr (infusion) (rats) | 5-HT1A Antagonists | |
| Buspirone | Induction | Dose-dependent | 5-HT1A Antagonists |
Experimental Protocols
Drug Discrimination in Rats
Objective: To assess the subjective stimulus properties of a test compound by determining its ability to substitute for a known training drug.
Animals: Male Sprague-Dawley rats (250-350 g).
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
Procedure:
-
Training:
-
Rats are trained to press one of two levers for a food reward (e.g., sucrose pellet) following an injection of the training drug (e.g., 0.1 mg/kg 8-OH-DPAT, i.p.) and the other lever following a vehicle injection.
-
Training sessions are typically 15-30 minutes long and are conducted daily.
-
The training is continued until the rats reliably complete at least 85% of their responses on the correct lever for both drug and vehicle sessions.
-
-
Substitution Testing:
-
Once the discrimination is acquired, test sessions are introduced.
-
Different doses of the test compound (e.g., this compound) are administered prior to the session.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
Full substitution is generally defined as >80% of responses on the drug-associated lever, while partial substitution is between 20-80%.
-
-
Antagonist Challenge:
-
To confirm receptor-specific effects, an antagonist (e.g., WAY-100635 for 5-HT1A) can be administered prior to the training drug or a test compound that showed substitution. A blockade of the discriminative stimulus effect confirms the involvement of that specific receptor.
-
Head-Twitch Response (HTR) in Mice
Objective: To quantify 5-HT2A receptor activation by measuring the frequency of head twitches.
Animals: Male C57BL/6J mice (20-30 g).
Procedure:
-
Habituation: Mice are individually placed in a clear observation chamber (e.g., a cylindrical arena) for a habituation period of at least 30 minutes.
-
Drug Administration:
-
A 5-HT2A agonist (e.g., DOI, 0.03-3 mg/kg, s.c.) or the test compound is administered.
-
For antagonist studies, the antagonist (e.g., ketanserin) is administered 15-30 minutes prior to the agonist.
-
-
Observation:
-
Immediately after agonist administration, the number of head twitches is counted for a defined period, typically 15-30 minutes.
-
A head twitch is characterized as a rapid, side-to-side rotational movement of the head.
-
Observation can be done manually by a trained observer or using automated video analysis software.
-
-
Data Analysis: The total number of head twitches per observation period is recorded. Dose-response curves can be generated to determine the ED50 value.
5-HT1A Agonist-Induced Hypothermia in Rats
Objective: To measure the functional activation of 5-HT1A receptors by monitoring changes in core body temperature.
Animals: Male Wistar or Sprague-Dawley rats (200-300 g).
Procedure:
-
Baseline Temperature:
-
Rats are habituated to the testing room and handling for at least 60 minutes.
-
Baseline core body temperature is measured using a rectal probe.
-
-
Drug Administration:
-
The 5-HT1A agonist (e.g., 8-OH-DPAT, 0.03-1.0 mg/kg, s.c.) or the test compound is administered.
-
For antagonist studies, the antagonist (e.g., WAY-100635) is given 15-30 minutes before the agonist.
-
-
Temperature Monitoring:
-
Core body temperature is measured at regular intervals (e.g., every 15 or 30 minutes) for at least 90-120 minutes post-injection.
-
-
Data Analysis: The change in temperature from baseline (ΔT) is calculated for each time point. Dose-response curves can be constructed to determine the dose that produces the maximal hypothermic effect.
Signaling Pathways and Experimental Workflows
References
- 1. Some central effects of this compound, a new potential antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Tipifarnib's Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and reproducibility of Tipifarnib in various animal models. The data presented is collated from peer-reviewed studies to assist researchers in evaluating its potential as a therapeutic agent.
Overview of Tipifarnib
Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling, most notably the Ras family of small GTPases.[1][2] By inhibiting farnesylation, Tipifarnib prevents the localization of these proteins to the cell membrane, thereby disrupting their downstream signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][3] While initially investigated for a broad range of cancers, recent research has focused on its efficacy in tumors harboring specific mutations, particularly in the HRAS gene.[3]
Comparative Efficacy in Animal Models
The antitumor activity of Tipifarnib has been evaluated in several preclinical animal models. The following tables summarize the quantitative data from key studies, providing a basis for comparing its effects across different cancer types and genetic backgrounds.
Table 1: Efficacy of Tipifarnib in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models
| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| Athymic Nude Mice | HRAS-mutant HNSCC (UMSCC17B cell line xenograft) | Tipifarnib | 60 mg/kg BID | Significant tumor growth inhibition (P<0.05) | |
| NOD-SCID Mice | HRAS-mutant HNSCC (ORL214 cell line xenograft) | Tipifarnib | 60 mg/kg BID | Significant tumor growth inhibition (P<0.001) | |
| Athymic Nude Mice | HRAS-mutant HNSCC (Patient-Derived Xenografts - PDX) | Tipifarnib | 60 mg/kg BID | Tumor stasis or regression in all 6 models tested | |
| Athymic Nude Mice | HRAS-wild type HNSCC (PDX) | Tipifarnib | 60 mg/kg BID | No significant antitumor activity in 6 models tested |
Table 2: Efficacy of Tipifarnib in a Mouse Model of Thyroid Cancer
| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| Genetically Engineered Mouse Model (HrasG12V-driven) | Poorly differentiated or anaplastic thyroid cancer | Tipifarnib | Not specified | Strong anti-tumor responses, but eventual adaptive and acquired resistance | |
| Genetically Engineered Mouse Model (HrasG12V-driven) | Poorly differentiated or anaplastic thyroid cancer | Tipifarnib + AZD6244 (MEK inhibitor) | Not specified | Significantly greater reduction in tumor volume compared to Tipifarnib alone |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. The following are summaries of the key experimental protocols from the cited studies.
HNSCC Xenograft Studies Protocol
-
Animal Models: Athymic nude mice or NOD-SCID mice were used.
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): UMSCC17B or ORL214 HNSCC cells were transplanted into the mice.
-
Patient-Derived Xenografts (PDX): Fresh surgically removed tumor tissues from HNSCC patients were fragmented (2-3 mm) and inoculated subcutaneously into athymic nude mice.
-
-
Treatment:
-
Once tumors reached a volume of 250-350 mm³, animals were randomized into control and treatment groups.
-
Tipifarnib was administered orally at a dose of 60 mg/kg twice daily (BID).
-
The vehicle (control) was administered to the control group.
-
-
Data Analysis: Tumor volumes were measured regularly to assess antitumor activity. At the end of the study, tumors were harvested for histological and immunohistochemical analysis of biomarkers such as pERK, Ki67, and cleaved-Caspase 3.
Thyroid Cancer Mouse Model Study Protocol
-
Animal Model: A genetically engineered mouse model was developed to have HrasG12V-driven poorly differentiated or anaplastic thyroid cancers.
-
Treatment:
-
Mice bearing tumors were treated with Tipifarnib.
-
In combination therapy studies, Tipifarnib was co-administered with the MEK inhibitor AZD6244.
-
-
Data Analysis: Tumor volumes were monitored to evaluate treatment efficacy. Survival of the animals was also recorded. Upon development of resistance, tumors were analyzed using whole-exome sequencing to identify potential resistance mechanisms.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate Tipifarnib's signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of Tipifarnib.
Caption: General experimental workflow for xenograft studies.
Conclusion
The preclinical data strongly suggest that Tipifarnib's antitumor effects are reproducible in animal models of cancers harboring HRAS mutations, particularly in head and neck squamous cell carcinoma. The consistent tumor regression or stasis observed in multiple HRAS-mutant PDX models highlights its potential as a precision therapy. Conversely, the lack of efficacy in HRAS-wild type models underscores the importance of patient selection based on biomarker status. While Tipifarnib shows promise, the development of resistance, as seen in the thyroid cancer model, indicates that combination therapies may be necessary to achieve durable responses. Future research should continue to explore rational combinations and further delineate the mechanisms of resistance to optimize the clinical application of Tipifarnib.
References
A Comparative Guide to Tiflucarbine and Thifluzamide: Distinct Chemical Entities with Divergent Biological Functions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tiflucarbine and Thifluzamide, two compounds that, despite a superficial similarity in their names, possess fundamentally different chemical structures, biological targets, and functional applications. This compound is an experimental psychoactive compound investigated for its antidepressant properties, while Thifluzamide is a commercially successful fungicide used in agriculture. This document outlines their distinct chemical and functional characteristics, supported by available experimental data and detailed methodologies for relevant biological assays.
Chemical and Functional Differences at a Glance
| Feature | This compound | Thifluzamide |
| Chemical Class | Thieno[3,2-e]pyrido[4,3-b]indole derivative | Thiazole-carboxamide |
| Molecular Formula | C₁₆H₁₇FN₂S | C₁₃H₆Br₂F₆N₂O₂S |
| Primary Function | Experimental Antidepressant | Fungicide |
| Primary Target(s) | Serotonin (5-HT) receptors (agonist), Calmodulin (inhibitor) | Succinate Dehydrogenase (SDH) in fungi (inhibitor) |
| Mechanism of Action | Modulates serotonergic neurotransmission and inhibits calmodulin-dependent signaling pathways in mammals. | Inhibits mitochondrial respiration in fungi by blocking the electron transport chain at Complex II (SDH). |
| Application | Preclinical research for central nervous system disorders. | Agricultural crop protection against fungal pathogens. |
Quantitative Data Summary
Quantitative data for this compound's biological activity is not widely available in the public domain, reflecting its status as an experimental compound. In contrast, Thifluzamide has been extensively studied, and its efficacy as a fungicide is well-documented.
Thifluzamide: Efficacy Against Rhizoctonia solani
| Parameter | Value | Fungal Species | Reference |
| EC₅₀ (Mycelial Growth) | 0.042 - 0.0682 µg/mL | Rhizoctonia solani | [1][2] |
| IC₅₀ (SDH Inhibition) | 0.300 µg/mL | Rhizoctonia solani | [3] |
Signaling Pathways and Mechanisms of Action
The signaling pathways affected by this compound and Thifluzamide are entirely distinct, reflecting their different biological targets and overall functions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the understanding and replication of the cited research.
Serotonin Receptor Binding Assay (for this compound)
This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to serotonin receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific serotonin receptor subtype (e.g., 5-HT₁A or 5-HT₂A).
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound dilution or buffer (for total binding) or non-specific binding control.
-
Radioligand at a concentration close to its Kₑ.
-
Diluted cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4][5]
Calmodulin (CaM) Inhibition Assay (for this compound)
This protocol describes a method to assess the inhibitory effect of this compound on the activity of a CaM-dependent enzyme, such as phosphodiesterase (PDE).
Objective: To determine the IC₅₀ value of this compound for the inhibition of CaM-dependent PDE activity.
Materials:
-
Purified Calmodulin.
-
Calmodulin-dependent phosphodiesterase (PDE1).
-
This compound stock solution.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 100 mM imidazole, 3 mM MgSO₄, and 0.1 mM CaCl₂).
-
Substrate (e.g., cAMP).
-
5'-Nucleotidase.
-
Phosphate detection reagent (e.g., Malachite Green).
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, CaM, PDE1, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C to allow for this compound to bind to CaM.
-
Initiation: Start the reaction by adding the substrate (cAMP).
-
Incubation: Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Termination and Detection: Stop the reaction and add 5'-nucleotidase to convert the AMP product to adenosine and inorganic phosphate. Add a phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition of PDE activity for each this compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.
Succinate Dehydrogenase (SDH) Inhibition Assay (for Thifluzamide)
This protocol provides a method for measuring the inhibitory activity of Thifluzamide on SDH from fungal mitochondria.
Objective: To determine the IC₅₀ value of Thifluzamide for the inhibition of SDH activity in Rhizoctonia solani.
Materials:
-
Isolated mitochondria from Rhizoctonia solani.
-
Thifluzamide stock solution (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).
-
Substrate: Sodium succinate.
-
Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Phenazine methosulfate (PMS).
-
96-well plate and a spectrophotometer.
Procedure:
-
Mitochondria Isolation: Grow R. solani mycelia, harvest, and homogenize. Isolate mitochondria through differential centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, isolated mitochondria, DCPIP, PMS, and varying concentrations of Thifluzamide. Include a control with DMSO instead of Thifluzamide.
-
Reaction Initiation: Start the reaction by adding sodium succinate.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCPIP) in kinetic mode for several minutes.
-
Data Analysis: Calculate the rate of reaction for each Thifluzamide concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the Thifluzamide concentration and determine the IC₅₀ value.
References
- 1. Molecular Mechanisms Associated with the Resistance of Rhizoctonia solani AG-4 Isolates to the Succinate Dehydrogenase Inhibitor Thifluzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tiflucarbine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds like Tiflucarbine, ensuring safe and compliant disposal is a critical component of laboratory operations. While a specific, publicly available Safety Data Sheet (SDS) detailing the precise disposal procedures for this compound (CAS No. 89875-86-5) is not readily found, established principles of hazardous waste management provide a robust framework for its responsible disposal. This guide offers essential, step-by-step guidance based on general best practices for laboratory chemical waste, ensuring the safety of personnel and the protection of the environment.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method. They can provide specific guidance based on local regulations and a comprehensive understanding of the chemical's properties.
General Principles of Chemical Waste Disposal
The proper disposal of any laboratory chemical hinges on a thorough understanding of its potential hazards. In the absence of a specific SDS for this compound, it should be treated as a hazardous substance with unknown characteristics. The following procedures are based on a conservative approach to ensure maximum safety.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams. This is crucial to prevent unforeseen chemical reactions.
-
Label a dedicated, compatible waste container with "Hazardous Waste," the chemical name "this compound," and its CAS number "89875-86-5."
-
The container must be in good condition, with a secure, tight-fitting lid.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from heat, sparks, or flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated and placed in the designated hazardous waste container.
-
For grossly contaminated glassware, it may be possible to decontaminate it by triple-rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the this compound waste.
-
Provide them with all the information on the label.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary for General Hazardous Waste
While specific quantitative data for this compound is unavailable, the following table summarizes key parameters for common categories of hazardous waste, which can serve as a general reference for handling and disposal considerations.
| Hazard Category | Key Parameters and Disposal Considerations |
| Flammable Liquids | Flash Point: < 60°C. Disposal: Must be stored away from ignition sources in approved containers. Disposal is typically through incineration at a licensed facility. |
| Corrosive (Acids/Bases) | pH: ≤ 2 or ≥ 12.5. Disposal: Neutralization may be a pre-treatment step, but this should only be done by trained personnel following a specific protocol. The final neutralized solution may still require disposal as hazardous waste. |
| Toxic | LD50/LC50: Varies. Disposal: Requires specialized handling and disposal to prevent human exposure and environmental contamination. Methods may include chemical treatment or incineration. |
| Reactive | Characteristics: Unstable, may react with water, or can generate toxic gases. Disposal: Requires careful handling to prevent reactions. Stabilization may be necessary before final disposal. |
Experimental Protocols: A General Approach to Waste Neutralization
Disclaimer: The following is a general protocol and should NOT be attempted for this compound without specific guidance from an SDS and your EHS department.
For some known chemical waste, a neutralization protocol can be developed. An example for a generic acidic waste is provided below for illustrative purposes only.
Objective: To neutralize a known acidic waste stream to a pH between 6 and 8 before disposal.
Materials:
-
Acidic waste
-
Sodium bicarbonate (or other suitable base)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the container of acidic waste in a fume hood.
-
Begin stirring the waste gently.
-
Slowly add small amounts of sodium bicarbonate to the solution.
-
After each addition, monitor the pH of the solution.
-
Continue adding the base until the pH is within the target range (6-8).
-
Allow the solution to cool, as neutralization reactions can be exothermic.
-
Once neutralized, the solution must still be disposed of as hazardous waste, as it may contain other hazardous components.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general but critical safety and logistical procedures, researchers can manage the disposal of this compound and other novel compounds responsibly, ensuring a safe laboratory environment and regulatory compliance.
Essential Safety and Logistical Information for Handling Tiflucarbine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides detailed procedural guidance on the personal protective equipment (PPE) required for handling Tiflucarbine, along with operational and disposal plans to minimize risk and ensure a safe laboratory environment. This compound, also known as Thiobencarb, presents several health hazards that necessitate stringent safety protocols.
Hazard Summary: this compound is classified as harmful if swallowed, is suspected of causing genetic defects, and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through single or prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Adherence to the following PPE and handling guidelines is critical to mitigate these risks.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the most critical step in safely handling this compound. The following table summarizes the required PPE for various stages of handling this compound.
| Body Part | Required PPE | Specifications and Standards | Purpose |
| Hands | Chemical-resistant gloves | - Barrier laminate- Butyl rubber (≥ 14 mils)- Nitrile rubber (≥ 14 mils)- Viton® (≥ 14 mils)- Must comply with EN 374 | To prevent skin contact and absorption.[1] |
| Eyes/Face | Safety goggles with side-shields or a face shield | - Conforming to EN 166 (EU) or NIOSH (US) approved | To protect against splashes, dust, and aerosols. |
| Body | - Laboratory coat- Chemical-resistant coveralls or apron | - Fire/flame resistant and impervious clothing for large quantities or spill response. | To protect skin and clothing from contamination. |
| Respiratory | Air-purifying respirator (APR) | - NIOSH-approved half-mask or full-face respirator.- Use with an Organic Vapor (OV) cartridge (black color code).- For solids/aerosols, add a P100 particulate filter (magenta color code). | To prevent inhalation of dust, aerosols, or vapors.[2][3] |
Operational Plans for Handling this compound
Proper operational procedures are essential to minimize exposure and prevent contamination. The following protocols should be followed when working with this compound in a laboratory setting.
Handling Powdered this compound:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood.
-
Weighing: Conduct all weighing operations of powdered this compound inside a chemical fume hood to contain any airborne particles. Use disposable weigh boats to minimize contamination of balances.
-
Transfers: When transferring the powder, do so carefully to avoid generating dust. Keep containers closed when not in use.
-
Solubilization: If dissolving the powder, add the solvent to the container with the powder slowly to prevent splashing.
Experimental Workflow for Handling this compound
Caption: A workflow for the safe handling of this compound in a laboratory setting.
Spill and Disposal Procedures
In the event of a spill or for routine disposal of this compound waste, the following procedures must be strictly followed.
Spill Decontamination:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and coveralls.
-
Containment: For solid spills, gently cover with a damp absorbent material to prevent dust from becoming airborne. For liquid spills, cover with an inert absorbent material.
-
Clean-up: Working from the outside in, carefully collect the absorbent material and contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a rinse. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan:
All this compound waste, including contaminated PPE, empty containers, and spill clean-up materials, is considered hazardous waste.
| Waste Type | Disposal Procedure |
| Empty Containers | 1. Triple Rinse: Rinse the container three times with a suitable solvent.[4] 2. Collect Rinsate: The rinsate should be collected and treated as hazardous waste. 3. Puncture Container: After rinsing, puncture the container to prevent reuse. 4. Dispose: Dispose of the container through a licensed hazardous waste disposal service. |
| Contaminated Materials | - Collect all contaminated materials (e.g., gloves, absorbent pads, weigh boats) in a clearly labeled, sealed container. - Dispose of as hazardous waste according to institutional and local regulations. |
| Unused this compound | - Do not dispose of down the drain or in regular trash. - Treat as hazardous chemical waste and arrange for collection by a licensed disposal service. |
Logical Relationship for PPE Selection and Disposal
Caption: The relationship between hazard assessment, PPE selection, and waste disposal.
References
- 1. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3M Respirator Organic Vapor Replacement Cartridge House Hold Multipurpose Safety | eBay [ebay.com]
- 3. Chemical Cartridge Respirator – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. ciechem.com [ciechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
